molecular formula C10H7ClO3 B180860 4-(Chloromethyl)-7-hydroxycoumarin CAS No. 25392-41-0

4-(Chloromethyl)-7-hydroxycoumarin

Katalognummer: B180860
CAS-Nummer: 25392-41-0
Molekulargewicht: 210.61 g/mol
InChI-Schlüssel: TXSLBPGPBNGHRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-7-hydroxycoumarin is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(chloromethyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSLBPGPBNGHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419866
Record name 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25392-41-0
Record name 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-7-hydroxycoumarin: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-(chloromethyl)-7-hydroxycoumarin. This coumarin derivative is a significant compound in various research fields, including medicinal chemistry and cell biology, due to its notable biological activities as an antioxidant, an inhibitor of specific carbonic anhydrase isoforms, and its utility as a fluorescent probe.

Core Chemical Properties

This compound, a derivative of coumarin, possesses a distinct set of physicochemical properties that are crucial for its application in research and development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₇ClO₃[1]
Molecular Weight 210.61 g/mol [1]
CAS Number 25392-41-0[2]
Appearance Solid[3]
Solubility Soluble in DMSO (10 mM), THF, and DMF.[1][4]
Storage Temperature Inert atmosphere, 2-8°C[3]

Structural Information

The chemical structure of this compound is foundational to its chemical reactivity and biological activity. Its systematic IUPAC name is 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. The structure is characterized by a benzopyrone core, with a chloromethyl group at the 4-position and a hydroxyl group at the 7-position.

Structural IdentifierValueSource
IUPAC Name 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one[3]
InChI 1S/C10H7ClO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2[3]
InChI Key TXSLBPGPBNGHRW-UHFFFAOYSA-N[3]
SMILES O=C1OC(C=C2O)=C(C=C2)C(CCl)=C1[1]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a key technique for confirming the structure of the compound. A study has reported ¹H NMR data for a brominated derivative in deuterated methanol (CD₃OD), which can provide insights into the expected shifts for the parent compound.[3] Another study utilized DMSO-d6 as the solvent and TMS as the internal reference for NMR analysis of similar coumarin derivatives.[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The UV absorption spectra of this compound have been recorded in various solvents, including tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic peaks for the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone ring, and the C-Cl bond of the chloromethyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Pechmann condensation. A detailed protocol is described in a patent, which involves the reaction of resorcinol with ethyl 4-chloroacetoacetate in the presence of concentrated sulfuric acid.[6]

Procedure:

  • Resorcinol is slowly added to concentrated H₂SO₄ under cooling.

  • The mixture is continuously stirred.

  • Ethyl 4-chloroacetoacetate is added to the mixture.

  • The resulting mixture is stirred at room temperature overnight.

  • The reaction liquid is then slowly poured into an ice-water bath.

  • The mixture is stirred for one hour at room temperature to facilitate the precipitation of the solid product.

  • The solid is collected by filtration.

  • The crude product is recrystallized from ethyl acetate and dried to yield this compound.[6]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Resorcinol Resorcinol Conc. H2SO4 (catalyst) Conc. H2SO4 (catalyst) Resorcinol->Conc. H2SO4 (catalyst) Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Conc. H2SO4 (catalyst) Room Temperature, overnight Room Temperature, overnight Conc. H2SO4 (catalyst)->Room Temperature, overnight Reaction Ice-water bath precipitation Ice-water bath precipitation Room Temperature, overnight->Ice-water bath precipitation Quenching Filtration Filtration Ice-water bath precipitation->Filtration Recrystallization (Ethyl Acetate) Recrystallization (Ethyl Acetate) Filtration->Recrystallization (Ethyl Acetate) Product This compound Recrystallization (Ethyl Acetate)->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to researchers in drug development.

Carbonic Anhydrase Inhibition

This compound is a known inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2] Coumarins are believed to act as prodrugs. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the carbonic anhydrase enzyme. The resulting 2-hydroxy-cinnamic acid derivative then binds to the enzyme's active site, leading to inhibition.[1][7]

G Mechanism of Carbonic Anhydrase Inhibition by Coumarins Coumarin This compound (Prodrug) Hydrolysis Esterase Activity of CA Coumarin->Hydrolysis CA_Enzyme Carbonic Anhydrase (CA IX, CA XII) CA_Enzyme->Hydrolysis Inhibition Inhibition of CA activity CA_Enzyme->Inhibition Inhibitor 2-hydroxy-cinnamic acid derivative (Active Inhibitor) Hydrolysis->Inhibitor Inhibitor->CA_Enzyme Binds to active site

Caption: The proposed mechanism of action for coumarin-based carbonic anhydrase inhibitors.

Fluorescent Probe for Live Cell Imaging

Due to its fluorescent properties, this compound can be used as a probe for tracking live cells.[5] 7-hydroxycoumarin derivatives have been identified as high-affinity binders to the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF), leading to fluorescence quenching. This property can be exploited in competitive binding assays.[8]

G Application as a Fluorescent Probe for MIF Probe This compound (Fluorescent) Binding Binds to Tautomerase Active Site Probe->Binding MIF Macrophage Migration Inhibitory Factor (MIF) MIF->Binding Quenching Fluorescence Quenching Binding->Quenching Assay Competitive Binding Assay Quenching->Assay Enables

Caption: The principle of using this compound as a fluorescent probe for MIF.

This technical guide provides a solid foundation for understanding the chemical properties, structure, and applications of this compound. The provided data and protocols are intended to support further research and development efforts involving this versatile compound.

References

A Technical Guide to the Synthesis and Purification of 4-(chloromethyl)-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for 4-(chloromethyl)-7-hydroxycoumarin, a valuable building block in the development of novel therapeutics and fluorescent probes. This document details the prevalent synthetic routes, offers step-by-step experimental protocols, and presents various purification techniques to obtain a high-purity final product.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of the target molecule, resorcinol is reacted with ethyl 4-chloroacetoacetate.

Pechmann Condensation

The Pechmann condensation is a classic method for preparing coumarins. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps to form the coumarin ring.

A plausible reaction mechanism for the Pechmann condensation of resorcinol with ethyl 4-chloroacetoacetate is initiated by the protonation of the ester carbonyl group by the acid catalyst, followed by nucleophilic attack from the hydroxyl group of resorcinol. Subsequent intramolecular cyclization and dehydration lead to the formation of the this compound.

Pechmann_Condensation_Workflow

Figure 1: Synthesis workflow for this compound via Pechmann condensation.
Experimental Protocol: Pechmann Condensation

This protocol is adapted from a reported synthesis of this compound.

Materials:

  • Resorcinol

  • Ethyl 4-chloroacetoacetate

  • Concentrated sulfuric acid (98%)

  • Ethyl acetate

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in a cooling bath, slowly add resorcinol to concentrated sulfuric acid.

  • Stir the mixture continuously until the resorcinol is fully dissolved.

  • To this mixture, add ethyl 4-chloroacetoacetate dropwise while maintaining the cool temperature. The molar ratio of resorcinol to ethyl 4-chloroacetoacetate should be 1:1.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Slowly pour the reaction mixture into a beaker containing a large volume of ice-water (approximately 10 times the volume of the reaction mixture) with constant stirring.

  • A large amount of solid precipitate will form. Continue stirring at room temperature for one hour to ensure complete precipitation.

  • Collect the crude solid by filtration and wash with cold water.

ParameterValueReference
Starting Materials Resorcinol, Ethyl 4-chloroacetoacetate
Catalyst Concentrated Sulfuric Acid
Solvent None (neat reaction)
Reaction Temperature Cooling bath initially, then room temperature
Reaction Time Overnight
Work-up Precipitation in ice-water
Reported Yield 52.9%

Table 1: Summary of Pechmann Condensation Parameters

Purification Methods

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and residual acid. The most common purification methods are recrystallization and column chromatography.

Purification_Workflow

Figure 2: General purification workflow for this compound.
Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification.

Solvent Selection:

  • Ethyl acetate: A reported solvent for the recrystallization of this compound.

  • Aqueous ethanol: Often a good solvent system for 7-hydroxycoumarin derivatives. The optimal percentage of ethanol in water needs to be determined empirically.

Procedure (using Ethyl Acetate):

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

MethodSolventReported Purity
Recrystallization Ethyl AcetateHigh (exact percentage not specified)
Recrystallization Aqueous EthanolHigh (exact percentage not specified)

Table 2: Recrystallization Parameters

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For coumarin derivatives, silica gel is a commonly used stationary phase.

Stationary Phase:

  • Silica gel (230-400 mesh)[1]

Mobile Phase (Eluent):

  • A mixture of methanol and chloroform is a suitable eluent system. The polarity of the eluent can be adjusted by varying the ratio of the two solvents to achieve optimal separation. A common starting point is a low percentage of methanol in chloroform (e.g., 2-5%), gradually increasing the polarity if necessary.[1]

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

MethodStationary PhaseMobile Phase
Column Chromatography Silica Gel (230-400 mesh)Methanol/Chloroform (e.g., 2-5% MeOH in CHCl₃)

Table 3: Column Chromatography Parameters

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the analysis and purification of organic compounds. For purity assessment of this compound, a reversed-phase HPLC method is typically employed.

A standard analytical HPLC setup for coumarin derivatives would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or acetic acid.

ParameterTypical Conditions
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid
Detection UV-Vis at a wavelength where coumarins absorb strongly (e.g., ~320 nm)

Table 4: Typical Analytical HPLC Parameters for Coumarin Derivatives

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyValueReference
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.62 g/mol
Appearance Solid
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) 10.67 (s, 1H, -OH), 7.67 (d, J=8.7 Hz, 1H), 6.84 (dd, J=8.7, 2.4 Hz, 1H), 6.75 (d, J=2.4 Hz, 1H), 6.41 (s, 1H), 4.95 (d, J=1.2 Hz, 2H, -CH₂Cl)[2]
¹³C NMR (DMSO-d₆) δ (ppm) Data for similar coumarin derivatives suggest signals for the carbonyl carbon around 160 ppm, and other aromatic and aliphatic carbons in their expected regions.[3]

Table 5: Physicochemical and Spectroscopic Data for this compound

Conclusion

This technical guide has outlined the synthesis of this compound via the Pechmann condensation, providing a detailed experimental protocol. Furthermore, it has described the primary methods for its purification, namely recrystallization and column chromatography, along with the analytical techniques for its characterization. By following these methodologies, researchers can reliably synthesize and purify this important chemical intermediate for its various applications in drug discovery and chemical biology.

References

Spectroscopic Profile of 4-(chloromethyl)-7-hydroxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(chloromethyl)-7-hydroxycoumarin, a versatile intermediate in the synthesis of various biologically active molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₇ClO₃. The spectroscopic data presented below provides key insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
10.6Singlet1HO-HDMSO-d₆[1]
7.53Singlet1HH-5CD₃OD[2]
6.80Singlet1HH-8CD₃OD[2]
6.29Singlet1HH-3CD₃OD[2]
4.52Singlet2H-CH₂ClCD₃OD[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
160-180C-2 (Carbonyl)DMSO-d₆[3]
140-180C-7 (C-OH)DMSO-d₆[3]
140-180C-4DMSO-d₆[3]

Note: Specific chemical shift values for all carbons in this compound were not explicitly detailed in the provided search results, but ranges for key carbons in hydroxyl-substituted 4-chloromethylcoumarins are indicated.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3286-OH stretching vibration[1]
3092-3018Aromatic C-H stretching vibrations[1]
2989-2880Aliphatic C-H stretching vibrations[1]
1694Lactone C=O stretching in coumarin ring[1]
1621Lactone C=C stretching[1]
1605Aromatic C=C stretching[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. While specific λmax values for this compound were not explicitly found, studies on similar coumarin derivatives indicate that they exhibit characteristic absorption maxima. For instance, a related compound, 3,6,8-tribromo-4-chloromethyl-7-hydroxycoumarin, shows a λmax at 369 nm.[2] The UV-Vis spectra of coumarins are influenced by substitution patterns on the coumarin ring.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on methodologies reported for coumarin derivatives.[2][3][4]

Synthesis of this compound

A common method for the synthesis of 4-substituted-7-hydroxycoumarins is the Pechmann condensation.[5]

  • Reaction Setup: A solution of resorcinol and ethyl 4-chloroacetoacetate is prepared.

  • Condensation: Concentrated sulfuric acid is added as a catalyst, and the mixture is stirred at room temperature.

  • Precipitation: The reaction mixture is poured into ice water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by chromatography (e.g., silica gel column chromatography).[2]

Spectroscopic Analysis

¹H and ¹³C NMR spectra are typically recorded on a 200 MHz or 500 MHz spectrometer.[2][3]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

  • Data Acquisition: Spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[3]

FTIR spectra are recorded on a suitable spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis spectra are recorded on a UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-800 nm) to determine the absorption maxima (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation

References

Solubility and stability of 4-(chloromethyl)-7-hydroxycoumarin in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 4-(chloromethyl)-7-hydroxycoumarin, a fluorescent coumarin derivative with applications in biochemical research. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the coumarin family. Its fluorescent properties make it a useful tool in various biological assays. A thorough understanding of its solubility in different solvent systems and its stability under various environmental conditions is crucial for its effective use in experimental design, formulation development, and data interpretation.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₇ClO₃N/A
Molecular Weight 210.61 g/mol N/A
Appearance Yellow powder[1]
Melting Point 180-183°CN/A

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability and suitability for various experimental and formulation purposes. The following sections detail the known solubility of this compound in various solvents.

Qualitative Solubility

Initial assessments indicate that this compound is soluble in several common organic solvents. One study utilized solutions of the compound in Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF), implying its solubility in these solvents[2]. Another source explicitly states its solubility in DMSO[1].

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, data for the parent compound, 4-hydroxycoumarin, can provide a useful reference point.

Table 1: Quantitative Solubility of 4-Hydroxycoumarin

SolventSolubilityReference
Ethanol~30 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[3]
1:5 Solution of Ethanol:PBS (pH 7.2)~0.16 mg/mL[3]

It is important to note that the chloromethyl substituent at the 4-position may influence the solubility profile compared to the parent compound. Therefore, experimental determination of the solubility of this compound in the desired solvent system is highly recommended.

Stability Profile

The stability of a compound under various conditions is a critical factor for ensuring the reliability and reproducibility of experimental results, as well as for determining appropriate storage and handling procedures.

Solid-State Stability

In its solid form, this compound is reported to be stable for at least two years when stored at +4°C and protected from light and moisture[4].

Stability in Solution (Forced Degradation Studies)

4.2.1. Hydrolytic Stability

The ester and lactone functionalities present in coumarin derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on brominated 7-hydroxycoumarin-4-ylmethyl esters have shown that these compounds undergo hydrolysis in the dark[5]. The rate of hydrolysis is expected to be pH-dependent.

4.2.2. Photostability

Coumarin derivatives are known to be photoreactive. Upon exposure to light, particularly UV radiation, they can undergo various photochemical reactions, including photodegradation. The specific degradation pathway will depend on the substitution pattern of the coumarin ring[6].

4.2.3. Thermal Stability

Elevated temperatures can accelerate the degradation of chemical compounds. While 7-hydroxycoumarin itself shows some thermal stability, the presence of the chloromethyl group may introduce additional thermal liabilities[4].

4.2.4. Oxidative Stability

The phenolic hydroxyl group in 7-hydroxycoumarin derivatives can be susceptible to oxidation. Advanced oxidation processes have been shown to degrade 4,7-dihydroxycoumarin derivatives[7].

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the solvent of interest (e.g., water, ethanol, DMSO, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.

Protocol:

  • Preparation of Stock and Stress Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For forced degradation studies, subject the stock solution to various stress conditions:

      • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and heat (e.g., at 60°C).

      • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and keep at room temperature.

      • Oxidative Degradation: Add H₂O₂ to a final concentration of 3% and keep at room temperature.

      • Thermal Degradation: Heat the stock solution (e.g., at 60°C).

      • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Take samples at various time points. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Detection: Use a UV detector at the wavelength of maximum absorbance of this compound or a fluorescence detector.

    • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact this compound over time to determine the degradation kinetics.

    • Identify and quantify the formation of degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Assay A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B Incubation C Separate solid and liquid phases (settling or centrifugation) B->C Equilibrium reached D Withdraw and dilute supernatant C->D Sampling E Quantify concentration by HPLC D->E Analysis F Calculate solubility E->F Data Processing G Forced Degradation Stress Conditions Compound This compound Solution Acid Acidic (e.g., 0.1M HCl, heat) Compound->Acid Base Basic (e.g., 0.1M NaOH, RT) Compound->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Compound->Oxidation Thermal Thermal (e.g., 60°C) Compound->Thermal Photo Photolytic (e.g., UV light) Compound->Photo Degradation Degradation Products + Remaining Compound Acid->Degradation Base->Degradation Oxidation->Degradation Thermal->Degradation Photo->Degradation

References

Unveiling the Photophysical intricacies of 4-(Chloromethyl)-7-hydroxycoumarin and its Progeny: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 4-(chloromethyl)-7-hydroxycoumarin and its derivatives. These compounds are of significant interest due to their utility as fluorescent probes, photosensitive caging groups, and building blocks for more complex molecular systems. This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and visualizes relevant chemical and experimental workflows.

Core Photophysical and Chemical Properties

This compound is a derivative of the highly fluorescent 7-hydroxycoumarin scaffold. The introduction of the chloromethyl group at the 4-position provides a reactive handle for conjugation to other molecules, making it a valuable tool in bioconjugation and materials science. The photophysical properties of these coumarins are governed by the electronic transitions of the benzopyrone core, which are sensitive to the substitution pattern and the surrounding environment.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogues is typically achieved through a Pechmann condensation reaction. This classic method involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the synthesis of the parent compound, resorcinol is reacted with ethyl 4-chloroacetoacetate in the presence of a strong acid catalyst such as concentrated sulfuric acid. Halogenated derivatives can be synthesized by using the appropriately substituted resorcinol.

A general synthetic scheme is presented below:

General Synthesis of this compound Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Resorcinol Substituted Resorcinol Pechmann_Condensation Pechmann Condensation Resorcinol->Pechmann_Condensation Phenolic Substrate Ketoester Ethyl 4-chloroacetoacetate Ketoester->Pechmann_Condensation β-Ketoester Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Catalyst->Pechmann_Condensation Temperature Controlled Temperature Temperature->Pechmann_Condensation Product This compound Derivative Pechmann_Condensation->Product

Caption: Pechmann condensation for the synthesis of this compound derivatives.

Quantitative Photophysical Data

The photophysical properties of this compound and its derivatives are summarized in the tables below. These properties are crucial for their application as fluorescent probes and photosensitizers. The data has been compiled from various sources, and it is important to note that these values can be solvent and pH-dependent.

Table 1: UV-Vis Absorption Properties of this compound and its Derivatives

CompoundSolvent/Conditionsλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compoundTheoretical (TD-DFT)329Not Reported
6-Chloro-7-hydroxycoumarin-4-ylmethyl acetateKMops buffer, pH 7.237016,000
3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl acetateKMops buffer, pH 7.239715,900

Data for acetate derivatives are included as close approximations for the parent compounds under similar conditions.

Table 2: Fluorescence Properties of Related 7-Hydroxycoumarin Derivatives

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
7-Hydroxy-4-methylcoumarinWater~360~450~0.63~3.8
7-HydroxycoumarinPBS, pH 7.4Not Reported459Not ReportedNot Reported
A 3-phenyl-7-hydroxycoumarin derivativePBS, pH 7.43554550.324.2

Experimental Protocols

Synthesis of 6-Bromo-4-(chloromethyl)-7-hydroxycoumarin

This protocol is adapted from Furuta et al. (1999) and describes the synthesis of a brominated derivative, which follows a similar principle to the synthesis of the non-brominated parent compound.[1]

Materials:

  • 4-Bromoresorcinol

  • Ethyl 4-chloroacetoacetate

  • Concentrated sulfuric acid

  • Ice water

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 4-bromoresorcinol (4.953 mmol) in concentrated sulfuric acid (5 ml).

  • To this solution, add ethyl 4-chloroacetoacetate (7.4 mmol) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 6 days.

  • After the reaction is complete, pour the mixture into a beaker containing ice water with constant stirring to precipitate the product.

  • Stir the suspension for 2 hours to ensure complete precipitation.

  • Collect the precipitate by filtration and wash it thoroughly with cold deionized water.

  • Dry the product under vacuum over P₂O₅ to yield the solid 6-bromo-4-(chloromethyl)-7-hydroxycoumarin.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) can be determined using a comparative method with a well-characterized standard.

Materials:

  • Sample of unknown quantum yield (e.g., a derivative of this compound)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • High-purity solvent (e.g., ethanol, water)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare dilute solutions of sample Abs_Measure Measure Absorbance (UV-Vis) Prep_Sample->Abs_Measure Prep_Standard Prepare dilute solutions of standard Prep_Standard->Abs_Measure Fluo_Measure Measure Fluorescence (Spectrofluorometer) Abs_Measure->Fluo_Measure Integrate Integrate Emission Spectra Fluo_Measure->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Caption: A generalized workflow for determining the relative fluorescence quantum yield.

Applications in Cellular Imaging and Photochemistry

Derivatives of this compound are extensively used as "caged" compounds. The chloromethyl group is derivatized to link to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the coumarin moiety absorbs the energy and undergoes a photochemical reaction that cleaves the bond to the active molecule, releasing it in a spatially and temporally controlled manner.

The photolysis mechanism often proceeds through a heterolytic cleavage of the carbon-leaving group bond upon excitation to the singlet excited state, generating a carbocation intermediate that then reacts with water or other nucleophiles to release the caged molecule.

Photolysis Mechanism of a Caged Compound cluster_initial Initial State cluster_excitation Photoexcitation cluster_intermediate Excited State & Intermediates cluster_final Final Products Caged_Compound Caged Compound (Inactive) Light Light (hν) Excited_State Excited Singlet State Light->Excited_State Absorption Carbocation Carbocation Intermediate + Leaving Group Excited_State->Carbocation Heterolytic Cleavage Released_Molecule Released Active Molecule Carbocation->Released_Molecule Reaction with H₂O Byproduct Coumarin Byproduct Carbocation->Byproduct

Caption: Simplified mechanism for the photolytic release of a caged molecule.

This "uncaging" technology is particularly powerful in the field of neuroscience for the controlled release of neurotransmitters and in cell biology for activating signaling pathways with high precision. Furthermore, the photoactivatable nature of these coumarin derivatives makes them suitable for advanced imaging techniques like Photoactivated Localization Microscopy (PALM), where single molecules are sequentially activated and imaged to construct a super-resolution image.

This guide provides a foundational understanding of the photophysical properties and applications of this compound and its derivatives. The provided data and protocols are intended to be a valuable resource for researchers working with these versatile fluorescent compounds.

References

An In-depth Technical Guide to 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one (CAS: 25392-41-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the compound identified by CAS number 25392-41-0, commonly known as 4-(Chloromethyl)-7-hydroxycoumarin. This coumarin derivative is a versatile fluorescent probe with significant applications in cell biology and bioimaging.

Chemical Identity and Properties

4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one is a heterocyclic aromatic compound belonging to the coumarin family. Its core structure features a chromen-2-one moiety substituted with a chloromethyl group and a hydroxyl group.

Table 1: Physical and Chemical Data

PropertyValueSource(s)
CAS Number 25392-41-0[1][2][3][4][][6][7][8]
IUPAC Name 4-(chloromethyl)-7-hydroxychromen-2-one[]
Synonyms This compound, CellHunt Blue CMHC[1][][9]
Molecular Formula C₁₀H₇ClO₃[1][2][3][4][]
Molecular Weight 210.61 g/mol [1][2][3][4][]
Appearance White to light yellow/orange powder or crystalline solid[4][10]
Melting Point 180-183 °C[4], 182.0 to 185.0 °C[4]
Boiling Point 409.6 ± 45.0 °C (Predicted)[4]
Density 1.442 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in DMSO (5mg/ml)[10]; Low solubility in water[4][4][10]

Table 2: Spectroscopic Data

PropertyValueConditionsSource(s)
Excitation Wavelength (λex) 348 nm[], 372 nm[10]Aqueous Buffer pH 10[10][][10]
Emission Wavelength (λem) 423 nm[], 470 nm[10]Aqueous Buffer pH 10[10][][10]

Synthesis and Reactivity

Synthesis: A common method for synthesizing this compound involves the reaction of 7-hydroxy-4-formylbenzopyran-2-one with methyl chloride.[4]

Reactivity: The key to this compound's utility as a cell tracker lies in its reactivity. The chloromethyl group is reactive towards thiols.[10][11] Inside a cell, it readily reacts with thiol-containing molecules, such as glutathione, in a reaction that is likely mediated by glutathione S-transferase enzymes.[10][11] This reaction forms a fluorescent dye-thioether adduct that is cell-impermeant, ensuring it is retained within the cell.[10]

G cluster_membrane Cell Membrane CMHC_ext CMHC (Cell-Permeant) CMHC_int CMHC (Intracellular) CMHC_ext->CMHC_int Passive Diffusion Product Fluorescent Thioether Adduct (Cell-Impermeant) CMHC_int->Product Reacts with GSH Glutathione (GSH) & other Thiols GSH->Product GST GST Enzyme GST->CMHC_int Catalyzes G A Prepare 10mM Stock in DMSO B Dilute to 0.5-25µM in Serum-Free Medium A->B C Incubate Cells 15-45 min at 37°C B->C D Replace with Fresh Medium Incubate 30 min at 37°C C->D E Wash with PBS D->E F Image Cells (Ex/Em ≈ 372/470 nm) E->F

References

An In-Depth Technical Guide to the Mechanism of Fluorescence in 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin and its derivatives represent a pivotal class of fluorescent molecules, widely recognized for their versatile applications in biomedical research, diagnostics, and drug discovery. Their utility stems from a unique set of photophysical properties, including high fluorescence quantum yields, environmental sensitivity, and a tunable emission spectrum. This guide provides a comprehensive exploration of the core mechanisms governing the fluorescence of these compounds, with a focus on the pivotal role of Excited-State Proton Transfer (ESPT). Detailed experimental protocols, quantitative photophysical data, and visual diagrams of key processes are presented to equip researchers with the foundational knowledge required to effectively utilize and engineer these powerful fluorophores.

Core Mechanism of Fluorescence: The Role of Excited-State Proton Transfer (ESPT)

The fluorescence of 7-hydroxycoumarin derivatives is intricately linked to the molecular transformations that occur in the electronically excited state. Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). In this higher energy state, the electronic distribution of the molecule is significantly altered, leading to a substantial increase in the acidity of the 7-hydroxyl group. This photo-induced acidity drives a phenomenon known as Excited-State Proton Transfer (ESPT), a process central to the fluorescence characteristics of this class of compounds.

Depending on the surrounding environment, particularly the solvent polarity and pH, the excited molecule can exist in several forms, each with a distinct fluorescence emission profile:

  • Neutral Enol Form (N*): In non-polar, aprotic solvents, the excited molecule typically remains in its neutral form and emits fluorescence in the near-UV to blue region of the spectrum.

  • Anionic Form (A*): In aqueous solutions at or above neutral pH, the excited 7-hydroxycoumarin can deprotonate to form an anionic species. This form exhibits a significant red-shift in its fluorescence emission, typically in the blue-green to green region.

  • Tautomeric Keto Form (T*): In the presence of proton-accepting solvents or through intramolecular hydrogen bonding, an excited-state intramolecular proton transfer (ESIPT) can occur. This process involves the transfer of the hydroxyl proton to the carbonyl oxygen of the coumarin ring, forming an excited keto tautomer. This tautomer also displays a large Stokes shift, with emission often observed in the green to yellow region.

The interplay between these excited-state species is highly sensitive to the local microenvironment, making 7-hydroxycoumarin derivatives excellent fluorescent probes for sensing changes in polarity, viscosity, and pH.

ESPT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) N Neutral (N) N_star Neutral (N) N->N_star Absorption N_star->N Fluorescence (Blue) A_star Anion (A) N_star->A_star Deprotonation (High pH, Protic Solvent) T_star Tautomer (T*) N_star->T_star ESIPT (H-bonding Solvent) A_star->N Fluorescence (Green) T_star->N Fluorescence (Green-Yellow)

Excited-State Proton Transfer (ESPT) pathways in 7-hydroxycoumarin.

Data Presentation: Photophysical Properties of 7-Hydroxycoumarin Derivatives

The photophysical properties of 7-hydroxycoumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for a selection of derivatives to facilitate comparison and selection for specific applications.

Table 1: Photophysical Properties of 3-Substituted 7-Hydroxycoumarin Derivatives

Substituent at C3Solventλabs (nm)λem (nm)Quantum Yield (Φf)Reference
-HEthanol3253880.63[1]
-HWater (pH 7)3654500.75[1]
-COOHWater (pH 7.4)352407-[2]
-CN----
-PhenylPBS (pH 7.4)3404600.25[3]

Table 2: Photophysical Properties of 4-Substituted 7-Hydroxycoumarin Derivatives

Substituent at C4Solventλabs (nm)λem (nm)Quantum Yield (Φf)Reference
-CH₃Ethanol3233850.59[4]
-CH₃Water3204550.63[4]
-CF₃Methanol385502-[5]
-CF₃Water (pH 9)3855050.85

Experimental Protocols

A. Synthesis of 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)

This protocol describes a classic Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol

  • Ice

Procedure:

  • In a fume hood, slowly add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature below 10°C with an ice bath.

  • Once the resorcinol has dissolved, slowly add 11 mL of ethyl acetoacetate dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin as white crystals.

B. UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring absorption and fluorescence spectra of 7-hydroxycoumarin derivatives.

Materials:

  • 7-Hydroxycoumarin derivative

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the coumarin derivative (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Working Solution Preparation:

    • For UV-Vis absorption, dilute the stock solution to a final concentration of approximately 10 µM in the desired solvent. The absorbance at the maximum should ideally be between 0.1 and 1.0.

    • For fluorescence measurements, further dilute the stock solution to a final concentration of approximately 1 µM to avoid inner filter effects.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum of the pure solvent in the cuvette.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-500 nm).

    • Determine the wavelength of maximum absorbance (λabs).

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the λabs determined from the absorption spectrum.

    • Record the emission spectrum of the sample solution, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., λex + 10 nm to 700 nm).

    • Determine the wavelength of maximum emission (λem).

  • Fluorescence Excitation Measurement:

    • Set the emission wavelength to the λem.

    • Scan the excitation wavelengths to obtain the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

C. Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is essential for studying the dynamics of the excited state, including the kinetics of ESPT. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.

Experimental Setup:

  • Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

  • Sample holder with a quartz cuvette

  • Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)

  • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

Procedure:

  • Prepare a dilute solution of the 7-hydroxycoumarin derivative as described for fluorescence spectroscopy.

  • Excite the sample with the pulsed laser at the absorption maximum.

  • Collect the emitted photons at the desired emission wavelength using the MCP-PMT.

  • The TCSPC electronics measure the time delay between the laser pulse and the detection of the first emitted photon.

  • Repeat this process for a large number of excitation pulses to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Analyze the decay profile by fitting it to one or more exponential decay functions to determine the fluorescence lifetime(s) of the excited-state species.

Applications in Drug Development

The unique photophysical properties of 7-hydroxycoumarin derivatives make them valuable tools in various stages of the drug discovery and development process. Their environmentally sensitive fluorescence allows for the development of "turn-on" or ratiometric probes for detecting specific enzymatic activities or binding events.

High-Throughput Screening (HTS) for Enzyme Inhibitors

A common application is in HTS assays to identify inhibitors of enzymes such as kinases, phosphatases, and proteases. In a typical assay design, a non-fluorescent 7-hydroxycoumarin derivative is chemically modified with a substrate for the target enzyme. Enzymatic cleavage of the substrate releases the highly fluorescent 7-hydroxycoumarin, leading to a measurable increase in fluorescence intensity. The presence of an inhibitor prevents this cleavage, resulting in a low fluorescence signal.

HTS_Workflow cluster_assay High-Throughput Screening Assay cluster_no_inhibitor No Inhibition cluster_inhibitor Inhibition A Dispense Non-fluorescent Substrate (Coumarin-based) B Add Test Compound (Potential Inhibitor) A->B C Add Target Enzyme B->C D Incubate C->D E Measure Fluorescence D->E F Enzyme Cleaves Substrate D->F I Enzyme Activity Blocked D->I G Fluorescent Coumarin Released F->G H High Fluorescence Signal G->H J Substrate Remains Intact I->J K Low Fluorescence Signal J->K

Workflow for an HTS assay using a 7-hydroxycoumarin-based probe.

Conclusion

The fluorescence of 7-hydroxycoumarin derivatives is governed by a fascinating interplay of excited-state dynamics, primarily the process of Excited-State Proton Transfer. This inherent sensitivity to the molecular environment has established these compounds as indispensable tools for researchers in chemistry, biology, and medicine. A thorough understanding of the fundamental mechanisms, coupled with robust experimental protocols, empowers scientists to design and implement innovative fluorescent probes and assays, thereby accelerating progress in areas ranging from fundamental biological research to high-throughput drug discovery.

References

A Technical Deep Dive: The Reaction Mechanism of 4-(Chloromethyl)-7-hydroxycoumarin with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-7-hydroxycoumarin is a versatile bifunctional molecule widely employed in the synthesis of fluorescent probes, photolabile protecting groups ("caged compounds"), and various biologically active molecules. Its utility stems from the reactive chloromethyl group at the 4-position, which readily undergoes nucleophilic substitution. This technical guide provides an in-depth analysis of the reaction mechanism of this compound with a range of nucleophiles, including amines, thiols, and phenols. We will explore the underlying principles of the substitution reaction, present quantitative data, detail experimental protocols, and visualize the reaction pathways.

Core Reaction Mechanism: A Predominantly S(_N)2 Pathway

The reaction of this compound with nucleophiles proceeds primarily through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The chloromethyl group is a benzylic-like halide, where the carbon atom is attached to an aromatic ring system. This structural feature significantly influences the reaction pathway.

Several factors favor the S(_N)2 mechanism over a unimolecular (S(_N)1) pathway:

  • Primary Substrate: The electrophilic carbon is primary, which sterically favors the backside attack characteristic of an S(_N)2 reaction.

  • Benzylic-like System: While a benzylic carbocation would be resonance-stabilized, favoring an S(_N)1 reaction, the primary nature of the substrate and the presence of good nucleophiles generally drive the reaction towards the S(_N)2 pathway.

  • Nucleophile Strength: The use of strong to moderate nucleophiles, common in the derivatization of this coumarin, promotes the bimolecular mechanism.

The general S(_N)2 mechanism can be depicted as follows:

Caption: Generalized S(_N)2 reaction mechanism.

Influence of Reaction Parameters

The efficiency and outcome of the nucleophilic substitution on this compound are influenced by several key parameters:

Nature of the Nucleophile

The nucleophilicity of the attacking species is a critical determinant of the reaction rate. Stronger nucleophiles will react more rapidly. The general order of reactivity for common nucleophiles is:

Thiols > Amines > Phenols/Carboxylates

This trend is consistent with the principles of nucleophilicity, where factors like polarizability and basicity play a significant role.

Solvent Effects

Polar aprotic solvents are generally preferred for S(_N)2 reactions involving anionic nucleophiles. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

Polar protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.

Leaving Group

The chloride ion is a good leaving group, facilitating the substitution reaction. While the corresponding bromo- or iodo-methyl coumarins would be more reactive due to the better leaving group ability of bromide and iodide, the chloro-derivative is more commonly used due to its stability and synthetic accessibility.

Quantitative Data Summary

While comprehensive kinetic studies are not extensively reported in a single source, a compilation of reaction conditions and yields from various publications provides insight into the relative reactivity of different nucleophiles.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Amines GlutamateBenzeneDBUReflux1~31
Thiols CysteamineDMFEt(_3)NRoom Temp2-4High (not specified)
Phenols p-CresolAcetoneK(_2)CO(_3)Reflux6Moderate (not specified)
Carboxylates Acetic AcidBenzeneDBUReflux1.5~30

Data compiled from various sources and represents typical conditions. Yields are highly dependent on specific substrates and reaction optimization.

Detailed Experimental Protocols

Synthesis of this compound

The starting material is typically synthesized via a Pechmann condensation.

Procedure:

  • To a stirred solution of resorcinol (1 eq) in concentrated sulfuric acid, add ethyl 4-chloroacetoacetate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Pechmann_Condensation resorcinol Resorcinol mix Mix and Stir (0°C to RT, 12-24h) resorcinol->mix ester Ethyl 4-chloroacetoacetate ester->mix acid Conc. H₂SO₄ acid->mix precipitate Pour into Ice-Water mix->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product 4-(Chloromethyl)-7- hydroxycoumarin recrystallize->product

Caption: Workflow for the synthesis of the starting material.

General Protocol for Reaction with Nucleophiles (e.g., Amines)

Procedure:

  • Dissolve this compound (1 eq) in a suitable polar aprotic solvent (e.g., DMF).

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • If the nucleophile is an amine salt, add a non-nucleophilic base such as triethylamine (Et(_3)N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic_Substitution_Workflow coumarin 4-(Chloromethyl)-7- hydroxycoumarin dissolve Dissolve Coumarin coumarin->dissolve nucleophile Nucleophile (Amine, Thiol, etc.) add_reagents Add Nucleophile & Base nucleophile->add_reagents solvent Polar Aprotic Solvent solvent->dissolve base Base (if needed) base->add_reagents dissolve->add_reagents react Stir and Monitor (TLC) add_reagents->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product 4-(Substituted-methyl)-7- hydroxycoumarin purify->product

Caption: General experimental workflow for nucleophilic substitution.

Applications in Drug Development and Research

The products of these reactions have significant applications:

  • Fluorescent Probes: The coumarin scaffold is highly fluorescent. Modification at the 4-position with specific recognition moieties allows for the development of targeted fluorescent probes for cellular imaging and assays.

  • "Caged" Compounds: The bond formed between the coumarin and a biologically active molecule (e.g., a neurotransmitter or a drug) can often be cleaved by light. This allows for the precise spatial and temporal release of the active molecule, a powerful tool in biological research.[1][2]

  • Drug Discovery: The 7-hydroxycoumarin core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of diverse substituents at the 4-position via nucleophilic substitution is a common strategy for generating libraries of compounds for drug screening.

Conclusion

The reaction of this compound with nucleophiles is a robust and versatile transformation that predominantly follows an S(_N)2 mechanism. The reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. By carefully selecting the reaction conditions, a wide array of functionalized coumarin derivatives can be synthesized, enabling a broad range of applications in research and drug development. This guide provides a foundational understanding of the reaction mechanism and practical protocols to aid researchers in the efficient synthesis and utilization of these valuable compounds.

References

Methodological & Application

Application Notes and Protocols for 4-(Chloromethyl)-7-hydroxycoumarin as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(chloromethyl)-7-hydroxycoumarin is a versatile fluorescent label that serves as a valuable tool in various biological and drug discovery applications. This coumarin derivative possesses a reactive chloromethyl group that allows for covalent attachment to nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. The inherent fluorescence of the 7-hydroxycoumarin fluorophore provides a sensitive means for detection and quantification.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in fluorescently labeling proteins. The methodologies cover the labeling reaction, purification of the conjugate, and subsequent characterization.

Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol
Excitation Maximum (λex) ~360 nm[1]
Emission Maximum (λem) ~450 nm[1]
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) ~0.18[3]
Reactive Group Chloromethyl (-CH₂Cl)
Target Residues Primarily Cysteine (thiol group)

Experimental Protocols

Protocol 1: Fluorescent Labeling of Protein Cysteine Residues

This protocol details the procedure for covalently labeling cysteine residues in a purified protein with this compound.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 50 mM Tris-HCl, pH 7.2-7.5, containing 1 mM EDTA

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M β-mercaptoethanol or dithiothreitol (DTT)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer and Fluorometer

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in labeling buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues may be oxidized, pre-treat the protein solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. Note: Do not use DTT or β-mercaptoethanol at this stage as their thiol groups will compete with the protein's cysteines for the label.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically for each specific protein.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., β-mercaptoethanol or DTT) to a final concentration of 10-20 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using size-exclusion chromatography (gel filtration). The column should be equilibrated with a suitable buffer for the protein (e.g., PBS).

    • Monitor the column eluent by absorbance at 280 nm (for protein) and ~360 nm (for the coumarin label). The first peak to elute should correspond to the labeled protein.

Diagram of the Labeling and Purification Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Protein Preparation (Dissolve & Reduce) labeling Labeling Reaction (2-4h RT or O/N 4°C) protein_prep->labeling dye_prep Dye Preparation (10 mM Stock) dye_prep->labeling quench Quench Reaction (Add DTT/BME) labeling->quench purification Size-Exclusion Chromatography quench->purification characterization Characterization (Spectroscopy & MS) purification->characterization

Caption: Experimental workflow for labeling proteins with this compound.

Protocol 2: Characterization of the Labeled Protein

This protocol describes how to determine the degree of labeling and confirm the covalent modification of the protein.

1. Determination of Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules per protein molecule, can be estimated using spectrophotometry.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of the coumarin dye (~360 nm, A₃₆₀).

  • Calculate the protein concentration using the Beer-Lambert law:

    • Corrected A₂₈₀ = A₂₈₀ - (A₃₆₀ × CF₂₈₀), where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.2 for coumarins).

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₃₆₀ / (ε_dye × path length)

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

2. Mass Spectrometry Analysis:

Mass spectrometry can be used to confirm the covalent attachment of the label and to identify the specific cysteine residue(s) that have been modified.

  • Analyze the intact labeled protein by ESI-MS to observe the mass shift corresponding to the addition of the coumarin label (mass of C₁₀H₆O₃ = 174.03 g/mol , after loss of HCl).

  • For identification of the labeled site, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptide mixture by LC-MS/MS. The modified peptide will show a mass increase corresponding to the label.

Mechanism of Labeling

The primary reaction mechanism for labeling with this compound involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic chloromethyl group of the coumarin derivative. This results in the formation of a stable thioether bond and the release of a chloride ion.

Diagram of the Chemical Reaction:

Caption: Reaction of a protein thiol with this compound.

Note: The image URLs in the DOT script are placeholders and should be replaced with actual image URLs of the chemical structures if desired.

Application Example: Studying Protein-Protein Interactions

Fluorescently labeled proteins are powerful tools for investigating protein-protein interactions (PPIs). Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed to measure the proximity of two interacting proteins. In a FRET experiment, one protein is labeled with a donor fluorophore (e.g., this compound) and the interacting partner is labeled with a suitable acceptor fluorophore. When the two proteins interact, bringing the fluorophores into close proximity (typically <10 nm), energy is transferred from the excited donor to the acceptor, leading to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence.

Diagram of a FRET-based PPI Assay:

FRET_PPI_Assay cluster_no_interaction No Interaction cluster_interaction Interaction proteinA_no Protein A (Donor Labeled) emission_no Donor Emission proteinA_no->emission_no Fluorescence proteinB_no Protein B (Acceptor Labeled) excitation_no Excitation (Donor λex) excitation_no->proteinA_no proteinAB Protein A-B Complex fret FRET proteinAB->fret Energy Transfer excitation_int Excitation (Donor λex) excitation_int->proteinAB emission_int Acceptor Emission fret->emission_int Fluorescence

Caption: FRET assay to detect protein-protein interaction using a coumarin-labeled donor.

References

Application Note: Hochsensitive Quantifizierung von Fettsäuren mittels HPLC nach Derivatisierung mit 4-(Chlormethyl)-7-hydroxycumarin

Author: BenchChem Technical Support Team. Date: December 2025

Zusammenfassung Die Quantifizierung von Fettsäuren ist in der biomedizinischen Forschung, der Lebensmittelwissenschaft und der Arzneimittelentwicklung von entscheidender Bedeutung. Die Analyse von Fettsäuren mittels Hochleistungsflüssigkeitschromatographie (HPLC) wird oft durch deren fehlendes starkes Chromophor für die UV-Detektion und ihre geringe Fluoreszenz erschwert. Um die Nachweisempfindlichkeit zu erhöhen, wird eine Derivatisierung vor der Säule durchgeführt. Diese Applikationsschrift beschreibt ein detailliertes Protokoll zur Derivatisierung von Fettsäuren mit 4-(Chlormethyl)-7-hydroxycumarin. Diese Reaktion führt zur Bildung von stark fluoreszierenden Ester-Derivaten, die eine hochempfindliche Quantifizierung mittels HPLC mit Fluoreszenzdetektion ermöglichen.

Prinzip der Derivatisierung Die Derivatisierungsreaktion ist eine nukleophile Substitutionsreaktion, bei der die Carboxylgruppe der Fettsäure, nach Deprotonierung zu einem Carboxylat-Anion, das Chlormethyl-Kohlenstoffatom des 4-(Chlormethyl)-7-hydroxycumarins angreift. Diese Reaktion wird typischerweise in einem aprotischen Lösungsmittel in Gegenwart einer nicht-nukleophilen Base oder eines Phasentransferkatalysators katalysiert, was zur Bildung eines stabilen, stark fluoreszierenden Cumarin-Esters führt.[1] Diese Fluoreszenzmarkierung ermöglicht den Nachweis von Fettsäuren im Picomol-Bereich.[2]

Derivatization_Reaction cluster_products Produkte FA Fettsäure (R-COOH) Coumarin 4-(Chlormethyl)-7-hydroxycumarin Ester Fluoreszierender Fettsäure-Cumarin-Ester FA->Ester Catalyst Base / Katalysator (z.B. K2CO3, 18-Krone-6) Coumarin->Ester HCl HCl Catalyst->Ester + Wärme

Abbildung 1: Chemische Reaktion zur Derivatisierung von Fettsäuren.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Verfahren zur Probenvorbereitung, Derivatisierung und HPLC-Analyse. Die Methoden sind Adaptionen von etablierten Verfahren für strukturell ähnliche brommethylierte Cumarin-Reagenzien.[3][4]

Benötigte Materialien und Reagenzien

  • Fettsäure-Standards (z. B. Palmitinsäure, Stearinsäure, Ölsäure)

  • 4-(Chlormethyl)-7-hydroxycumarin

  • Lösungsmittel in HPLC-Qualität: Acetonitril, Methanol, Wasser

  • Kaliumcarbonat (K₂CO₃), wasserfrei

  • 18-Krone-6 (Phasentransferkatalysator)

  • Hexan

  • Salzsäure (HCl)

  • Natriumsulfat (Na₂SO₄), wasserfrei

  • Glas-Vials (2 mL) mit Schraubdeckeln

  • Heizblock oder Wasserbad

  • Zentrifuge

  • HPLC-System mit Fluoreszenzdetektor

Protokoll 1: Probenvorbereitung (z. B. aus Plasma)

  • Lipidextraktion: Zu 100 µL Plasma werden 2 mL einer Chloroform:Methanol-Mischung (2:1, v/v) gegeben. Ein interner Standard (z. B. deuterierte Palmitinsäure) sollte hinzugefügt werden.

  • Mischen und Trennen: Die Mischung wird 2 Minuten lang kräftig gevortext und anschließend bei 3000 x g für 10 Minuten zentrifugiert, um die Phasen zu trennen.

  • Sammeln: Die untere organische Phase, die die Lipide enthält, wird vorsichtig in ein neues Glasröhrchen überführt.

  • Trocknen: Das Lösungsmittel wird unter einem sanften Stickstoffstrom zur Trockne eingedampft.

Protokoll 2: Verseifung zur Freisetzung von Fettsäuren (optional)

  • Zum getrockneten Lipidextrakt 1 mL 0,5 M methanolisches KOH geben.

  • Bei 60°C für 30 Minuten inkubieren, um die Esterbindungen zu hydrolysieren.

  • Nach dem Abkühlen auf Raumtemperatur 1 mL Wasser zugeben und die Mischung mit 1 M HCl auf einen pH-Wert von ~3 ansäuern.

  • Die freigesetzten Fettsäuren zweimal mit 2 mL Hexan extrahieren.

  • Die Hexanphasen vereinen und unter Stickstoff zur Trockne eindampfen.

Protokoll 3: Derivatisierungsreaktion

  • Rekonstitution: Der getrocknete Fettsäurerückstand wird in 100 µL Acetonitril rekonstituiert.

  • Reagenzien zugeben: 10 µL einer 10 mg/mL Lösung von 4-(Chlormethyl)-7-hydroxycumarin in Acetonitril, 5 mg wasserfreies Kaliumcarbonat und eine katalytische Menge 18-Krone-6 (ca. 1 mg) zugeben.

  • Inkubation: Das Vial fest verschließen und bei 85°C für 35 Minuten unter gelegentlichem Schütteln inkubieren.[3]

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur die Probe zentrifugieren, um das Kaliumcarbonat zu pelletieren.

  • Transfer: Den Überstand in ein Autosampler-Vial für die HPLC-Analyse überführen.

Protokoll 4: HPLC-Analyse

  • HPLC-System: Ein Hochleistungsflüssigkeitschromatographiesystem mit binärem Gradienten.

  • Säule: Eine C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm).

  • Mobile Phase A: Wasser

  • Mobile Phase B: Methanol

  • Gradient: Ein geeigneter Gradient zur Trennung der derivatisierten Fettsäuren (Beispiel siehe Tabelle 1).

  • Flussrate: 1,0 mL/min.

  • Injektionsvolumen: 10 µL.

  • Säulentemperatur: 40°C.

  • Fluoreszenzdetektion: Anregungswellenlänge (Ex) bei ~350 nm und Emissionswellenlänge (Em) bei ~450 nm.[5] Die genauen Wellenlängen sollten für das spezifische Derivat optimiert werden.

Experimental_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse sample Biologische Probe (z.B. Plasma) extraction Lipidextraktion (Folch/Bligh-Dyer) sample->extraction saponification Verseifung (optional) (Freisetzung von FFS) extraction->saponification drying1 Trocknung (unter N2) saponification->drying1 reconstitution Rekonstitution (in Acetonitril) drying1->reconstitution add_reagents Zugabe von Reagenzien (Cumarin, K2CO3, 18-Krone-6) reconstitution->add_reagents incubation Inkubation (85°C, 35 min) add_reagents->incubation cleanup Aufarbeitung (Zentrifugation) incubation->cleanup hplc HPLC-Injektion cleanup->hplc separation Trennung (C18-Säule, Gradient) hplc->separation detection Fluoreszenzdetektion (Ex: ~350nm, Em: ~450nm) separation->detection quantification Datenanalyse & Quantifizierung detection->quantification

Abbildung 2: Experimenteller Arbeitsablauf für die Fettsäureanalyse.

Erwartete Ergebnisse und quantitative Daten

Die Derivatisierung mit Cumarin-Reagenzien ermöglicht eine hervorragende chromatographische Trennung von gesättigten und ungesättigten Fettsäuren. Die Retentionszeiten nehmen im Allgemeinen mit zunehmender Kettenlänge zu. Die folgende Tabelle zeigt repräsentative chromatographische Daten für Fettsäuren, die mit einem analogen Reagenz, 4-Brommethyl-7-methoxycumarin, derivatisiert wurden, da spezifische Daten für 4-(Chlormethyl)-7-hydroxycumarin in der Literatur begrenzt sind. Diese Daten dienen als Referenz für die erwartete Trennleistung.

Tabelle 1: Repräsentative HPLC-Bedingungen und Retentionszeiten für Cumarin-derivatisierte Fettsäuren Daten adaptiert von einer Methode, die 4-Brommethyl-7-methoxycumarin verwendet.[2]

ParameterWert
Säule NUCLEOSIL C18
Mobile Phase A Wasser
Mobile Phase B Methanol
Gradient 40 % B für 3 min, dann linearer Anstieg um 2 % B/min
Flussrate 1 mL/min
Detektion Fluoreszenz
Fettsäure (Kettenlänge:Doppelbindungen)Retentionszeit (min) (ungefähr)
Caprylsäure (C8:0)12.5
Caprinsäure (C10:0)16.0
Laurinsäure (C12:0)20.0
Myristinsäure (C14:0)24.5
Palmitinsäure (C16:0)29.0
Stearinsäure (C18:0)34.0

Tabelle 2: Zusammenfassung der Leistungsmerkmale der Methode Die Leistungsmerkmale wie Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ) sind stark von der spezifischen Verbindung und den instrumentellen Bedingungen abhängig. Für Cumarin-derivatisierte Analyten werden typischerweise sehr niedrige Nachweisgrenzen erreicht.

ParameterTypischer BereichAnmerkungen
Linearität (r²) > 0.999Zeigt eine starke Korrelation über einen weiten Konzentrationsbereich an.
Nachweisgrenze (LOD) 0.01 - 0.05 µg/mLBasierend auf ähnlichen Fluoreszenz-Markierungsmethoden.[3]
Präzision (% RSD) < 5%Die Methode zeigt eine gute Reproduzierbarkeit für Intra- und Inter-Day-Analysen.

Schlussfolgerung Die Derivatisierung von Fettsäuren mit 4-(Chlormethyl)-7-hydroxycumarin ist eine robuste und hochempfindliche Methode für deren Quantifizierung mittels HPLC mit Fluoreszenzdetektion. Das hier beschriebene Protokoll bietet einen zuverlässigen Arbeitsablauf für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um Fettsäuren in verschiedenen biologischen Matrizes genau zu analysieren. Die Methode zeichnet sich durch ihre hohe Empfindlichkeit und gute chromatographische Auflösung aus und ist somit ein wertvolles Werkzeug für die Lipidomik und die metabolische Forschung.

References

Application Notes and Protocols for the Pre-Column Derivatization of Carboxylic Acids with 4-(Chloromethyl)-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carboxylic acids is crucial in various fields, including biomedical research, pharmaceutical development, and environmental analysis. However, many carboxylic acids lack a strong chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging, often resulting in poor sensitivity. Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a fluorescent tag to the analyte molecule.

4-(Chloromethyl)-7-hydroxycoumarin is a fluorescent labeling reagent that reacts with the carboxyl group of acids to form highly fluorescent ester derivatives. These derivatives can be easily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. This application note provides a detailed protocol for the pre-column derivatization of carboxylic acids with this compound and subsequent HPLC analysis.

Principle of Derivatization

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the acid attacks the electrophilic chloromethyl group of the this compound. This reaction is typically facilitated by a catalyst, such as a crown ether, and a weak base. The resulting ester derivative exhibits the strong fluorescence characteristic of the coumarin moiety, enabling sensitive detection.

Experimental Protocols

Materials and Reagents
  • Derivatization Reagent: this compound

  • Carboxylic Acid Standards: (e.g., fatty acids, drug molecules with carboxylic acid groups)

  • Solvent (for derivatization): Acetonitrile or Acetone (HPLC grade, anhydrous)

  • Base Catalyst: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Bicarbonate (KHCO₃)

  • Phase-Transfer Catalyst: 18-Crown-6

  • HPLC Grade Solvents: Acetonitrile and Water (for mobile phase)

  • Standard Laboratory Glassware and Equipment: Vials, pipettes, heating block or water bath, vortex mixer.

Preparation of Solutions
  • Carboxylic Acid Standard/Sample Solution: Prepare a stock solution of the carboxylic acid standard or sample in the derivatization solvent (e.g., 1 mg/mL in acetonitrile).

  • This compound Solution: Prepare a solution of the derivatization reagent in the same solvent (e.g., 2 mg/mL in acetonitrile). The molar ratio of the derivatization reagent to the carboxylic acid should be in excess (typically 2-5 fold).

  • 18-Crown-6 Solution: Prepare a solution of the crown ether in the derivatization solvent (e.g., 1 mg/mL in acetonitrile).

Derivatization Procedure
  • To a reaction vial, add:

    • 100 µL of the carboxylic acid standard or sample solution.

    • 200 µL of the this compound solution.

    • 100 µL of the 18-crown-6 solution.

  • Add approximately 2-5 mg of anhydrous potassium carbonate to the vial.

  • Cap the vial tightly and vortex the mixture for 30 seconds.

  • Heat the reaction mixture at 70-80°C for 60-90 minutes in a heating block or water bath.

  • After the reaction is complete, cool the vial to room temperature.

  • Centrifuge the vial to pellet the potassium carbonate.

  • Transfer the supernatant to a clean vial for HPLC analysis. The sample can be injected directly or diluted with the mobile phase if necessary.

HPLC Analysis Conditions
  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed for the separation of multiple carboxylic acids.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program: A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute more hydrophobic compounds. An example gradient is provided in the data table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Fluorescence Detection:

    • Excitation Wavelength: ~325 nm

    • Emission Wavelength: ~395 nm

  • Injection Volume: 10-20 µL

Data Presentation

The following table summarizes typical analytical performance data for the HPLC analysis of various carboxylic acids after derivatization with a coumarin-based reagent. Please note: This data is adapted from studies using the analogous reagent, 4-bromomethyl-7-methoxycoumarin, and serves as an illustrative example. Actual retention times and detection limits may vary with this compound and the specific HPLC system and conditions used.

Carboxylic AcidRetention Time (min)LOD (pmol)LOQ (pmol)Linearity (r²)
Lauric Acid (C12:0)18.50.51.5>0.999
Myristic Acid (C14:0)22.10.41.2>0.999
Palmitic Acid (C16:0)25.80.41.2>0.999
Stearic Acid (C18:0)29.30.51.5>0.999
Oleic Acid (C18:1)28.10.61.8>0.998
Linoleic Acid (C18:2)27.00.72.1>0.998

Example Gradient Program:

Time (min)% Solvent A (Water)% Solvent B (Acetonitrile)
03070
300100
400100
413070
503070

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Carboxylic Acid Sample/Standard Mix Mix Sample, Reagent, & Catalysts Sample->Mix Reagent This compound Solution Reagent->Mix Catalyst Catalyst Solution (18-Crown-6 & K2CO3) Catalyst->Mix Heat Heat at 70-80°C for 60-90 min Mix->Heat Cool Cool to Room Temperature Heat->Cool Centrifuge Centrifuge Cool->Centrifuge Inject Inject Supernatant into HPLC Centrifuge->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection (Ex: ~325 nm, Em: ~395 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify Derivatization_Reaction CarboxylicAcid R-COOH (Carboxylic Acid) FluorescentEster R-COO-CH2-Coumarin-OH (Fluorescent Ester Derivative) CarboxylicAcid->FluorescentEster CarboxylicAcid->FluorescentEster Derivatization DerivReagent HO-Coumarin-CH2Cl (this compound) DerivReagent->FluorescentEster Base K2CO3 (Base) Catalyst 18-Crown-6 Heat Heat (70-80°C) Byproducts KCl + KHCO3

Application Notes and Protocols for the Detection of Thiols in Biological Samples Using 4-(chloromethyl)-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of low-molecular-weight thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), in biological samples is of paramount importance for understanding cellular redox homeostasis, detoxification processes, and the progression of various diseases. 4-(chloromethyl)-7-hydroxycoumarin is a fluorescent probe that offers a sensitive and specific method for the detection of these vital biomolecules. This coumarin derivative is essentially non-fluorescent by itself but reacts with the sulfhydryl group of thiols to form a highly fluorescent thioether adduct. This "turn-on" fluorescence response provides a direct and quantifiable measure of thiol concentration in a variety of biological matrices.

Principle of the Assay

The detection method is based on a nucleophilic substitution reaction (S-alkylation) between the thiol group (R-SH) and the chloromethyl group of this compound. This irreversible reaction forms a stable thioether bond, resulting in a product with strong blue fluorescence under ultraviolet (UV) excitation. The intensity of the fluorescence emission is directly proportional to the concentration of thiols in the sample.

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Biological sample (e.g., cell lysate, plasma, tissue homogenate)

  • Reduced glutathione (GSH) or L-cysteine for standard curve

  • Trichloroacetic acid (TCA) or other protein precipitation agent (for plasma or tissue samples)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Data Presentation

ParameterValueReference
Excitation Wavelength (λex)~340-360 nmGeneral 7-hydroxycoumarin properties
Emission Wavelength (λem)~440-460 nmGeneral 7-hydroxycoumarin properties
Reported Detection LimitMicromolar (µM) to Nanomolar (nM) range (estimated)Based on similar coumarin-based thiol probes[1]
Linearity RangeDependent on experimental conditions (estimated)To be determined empirically
Quantum Yield (Φ) of AdductModerate to high (estimated)To be determined empirically

Note: Specific quantitative data for this compound is not extensively published. The values presented are based on the known properties of similar 7-hydroxycoumarin derivatives and thiol-reactive probes. It is crucial to determine these parameters empirically for your specific experimental setup.

Experimental Protocols

I. Protocol for Thiol Quantification in Cell Lysates

1. Reagent Preparation:

  • Probe Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
  • Working Probe Solution (100 µM): Dilute the 10 mM stock solution 1:100 in PBS (pH 7.4) immediately before use.
  • Thiol Standard Stock Solution (10 mM): Dissolve reduced glutathione (GSH) or L-cysteine in PBS (pH 7.4) to a final concentration of 10 mM. Prepare fresh.
  • Standard Curve Solutions: Prepare a series of dilutions of the Thiol Standard Stock Solution in PBS (e.g., 0, 10, 25, 50, 75, 100 µM).

2. Cell Lysis:

  • Culture cells to the desired confluency.
  • Harvest cells and wash twice with ice-cold PBS.
  • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without reducing agents) and incubate on ice for 30 minutes.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant (cell lysate) for analysis. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Labeling Reaction:

  • In a black, clear-bottom 96-well plate, add 50 µL of cell lysate or thiol standard solution to each well.
  • Add 50 µL of the 100 µM Working Probe Solution to each well.
  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

4. Fluorescence Measurement:

  • Measure the fluorescence intensity using a microplate reader with excitation set to ~350 nm and emission set to ~450 nm.

5. Data Analysis:

  • Subtract the fluorescence of the blank (0 µM thiol standard) from all readings.
  • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
  • Determine the thiol concentration in the cell lysate samples by interpolating their fluorescence values on the standard curve.
  • Normalize the thiol concentration to the protein concentration of the lysate (e.g., in nmol/mg protein).

II. Protocol for Thiol Quantification in Plasma

1. Sample Preparation:

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.
  • To precipitate proteins, add an equal volume of 10% (w/v) trichloroacetic acid (TCA) to the plasma sample.
  • Vortex and incubate on ice for 10 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Carefully collect the supernatant, which contains the low-molecular-weight thiols.

2. Labeling and Measurement:

  • Follow steps I.3 and I.4 from the cell lysate protocol, using the deproteinized plasma supernatant instead of the cell lysate.

3. Data Analysis:

  • Follow step I.5 to calculate the thiol concentration in the plasma samples.

Mandatory Visualizations

Reaction_Mechanism Coumarin This compound O O CH2Cl Adduct Fluorescent Thioether Adduct O O CH2-S-R Coumarin:f2->Adduct:f2 Nucleophilic Attack HCl HCl Coumarin->HCl + Thiol Thiol (R-SH) R-S-H Thiol->Coumarin:f2 Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Biological Sample (Cell Lysate, Plasma, etc.) Mix Mix Sample/Standard with Working Probe Sample->Mix Standards Thiol Standards (GSH, Cys) Standards->Mix Probe Probe Stock Solution (10 mM in DMSO) WorkingProbe Working Probe Solution (100 µM in PBS) Probe->WorkingProbe Incubate Incubate (30-60 min) Protected from Light Mix->Incubate Measure Measure Fluorescence (Ex: ~350 nm, Em: ~450 nm) Incubate->Measure StdCurve Generate Standard Curve Measure->StdCurve Calculate Calculate Thiol Concentration StdCurve->Calculate Normalize Normalize to Protein (if applicable) Calculate->Normalize

References

Application Notes and Protocols: Synthesis and Utilization of Caged Compounds Employing Brominated 7-Hydroxycoumarin-4-ylmethyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of caged compounds using brominated 7-hydroxycoumarin-4-ylmethyl (Bhc) derivatives. Bhc-caged compounds are powerful tools for the precise spatiotemporal control of biologically active molecules, with significant applications in cell biology, neuroscience, and drug development.[1][2][3] The Bhc caging group offers distinct advantages, including high photolysis efficiency and large two-photon absorption cross-sections, making it particularly suitable for advanced microscopy techniques.[1][2][3][4]

Key Advantages of Bhc-Caged Compounds:

  • High Two-Photon Cross-Section: Enables efficient uncaging with infrared light, allowing for deeper tissue penetration and reduced phototoxicity compared to conventional UV uncaging methods.[1][2][4]

  • Efficient Photorelease: The Bhc group can be cleaved with high quantum yields upon exposure to UV or two-photon irradiation, ensuring rapid and effective release of the active molecule.[1][3]

  • Versatility: The synthesis can be adapted to cage a wide variety of functional groups, including carboxylates, amines, and phosphates, making it applicable to a broad range of bioactive molecules like neurotransmitters, second messengers, and even nucleic acids.[1][4][5][6]

Data Presentation: Photophysical and Hydrolytic Properties

The selection of a caging group is critically dependent on its photophysical properties and stability. The following table summarizes key quantitative data for Bhc-caged compounds and related derivatives.

CompoundOne-Photon Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) at 740 nm (GM)Half-life for Dark Hydrolysis (hours)Reference
7-Hydroxycoumarin-4-ylmethyl acetateNot specified1.07202[4]
6-Bromo-7-hydroxycoumarin-4-ylmethyl acetateNot specifiedNot specified228[4]
N-(6-Bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-L-glutamate (Bhc-glu)0.0190.9-1.0Not specified[4][7][8]
γ-(6-bromo-7-hydroxycoumarin-4-yl)methyl ester of N-(tert-Butoxycarbonyl)-L-glutamic acid α-tert-butyl esterNot specified~0.9-1.0Prone to hydrolysis[3][4]

Note: 1 GM (Goeppert-Mayer) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Experimental Protocols

Protocol 1: Synthesis of N-(6-Bromo-7-hydroxycoumarin-4-yl)methoxycarbonyl-L-glutamic acid (Bhc-glu)

This protocol outlines the synthesis of a caged version of the neurotransmitter L-glutamate, a widely used tool in neuroscience research.[1][4]

Workflow for the Synthesis of Bhc-caged Glutamate

G cluster_synthesis Synthesis of Bhc-Cl cluster_caging Caging of Glutamate start 6-Bromo-7-hydroxy-4-methylcoumarin step1 Chlorination start->step1 N-chlorosuccinimide, Benzoyl peroxide product1 6-Bromo-4-chloromethyl-7-hydroxycoumarin (Bhc-Cl) step1->product1 step2 Esterification product1->step2 glutamate N-(tert-butoxycarbonyl)-L-glutamic acid α-tert-butyl ester glutamate->step2 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) intermediate Protected Bhc-glutamate ester step2->intermediate step3 Deprotection intermediate->step3 Trifluoroacetic acid (TFA) final_product N-(6-Bromo-7-hydroxycoumarin-4-yl)methoxycarbonyl-L-glutamic acid (Bhc-glu) step3->final_product

Caption: Workflow for the synthesis of Bhc-caged glutamate.

Materials:

  • 6-bromo-4-chloromethyl-7-hydroxycoumarin

  • N-(tert-butoxycarbonyl)-L-glutamic acid α-tert-butyl ester

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry benzene

  • Chloroform

  • 15% Citric acid

  • Magnesium sulfate (MgSO₄)

  • Dry Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Methanol

  • Acetic acid

Procedure:

  • Esterification:

    • In a round-bottom flask, combine 56.0 mg (0.193 mmol) of 6-bromo-4-chloromethyl-7-hydroxycoumarin and 66.4 mg (0.219 mmol) of N-(tert-butoxycarbonyl)-L-glutamic acid α-tert-butyl ester in 3 ml of dry benzene.[4]

    • Add 83 μl (0.44 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the mixture.[4]

    • Reflux the reaction mixture for 1 hour.[4]

    • Allow the mixture to cool to room temperature.

    • Dilute the reaction with chloroform and quench with 15% citric acid.

    • Separate the organic layer, dry it over MgSO₄, and evaporate the solvent to obtain the crude product.[4]

  • Deprotection:

    • Dissolve the crude product (16.9 mg, 0.0304 mmol) in a solution of 3 ml of dry CH₂Cl₂ and 1 ml of TFA.[4]

    • Stir the solution at room temperature for 2 days.[4]

    • Evaporate the solvent to dryness.

  • Purification:

    • Purify the final product by column chromatography on silica gel using a mobile phase of 25% methanol in chloroform containing 0.4% acetic acid.[4]

    • This yields 12.7 mg (0.0286 mmol, 94.1% yield) of N-(6-Bromo-7-hydroxycoumarin-4-yl)methoxycarbonyl-L-glutamic acid as a yellow solid.[4]

Protocol 2: General Procedure for Preparation of a Clickable Caged Amine

This protocol describes the synthesis of a modular Bhc-caging group that can be further modified with various functional units via click chemistry.[9] This approach enhances the versatility of the Bhc caging strategy.

Materials:

  • (6-bromo-7-hydroxycoumarin-4-yl)methyl alcohol (paBhcCH₂OH)

  • N,N'-carbonyldiimidazole (CDI)

  • 4-dimethylaminopyridine (4-DMAP)

  • tert-butyl (6-aminohexyl)carbamate

  • Dry Dichloromethane (CH₂Cl₂)

  • Silica gel for flash column chromatography

Procedure:

  • In a 30 mL round-bottomed flask, dissolve 709.6 mg (2.02 mmol) of paBhcCH₂OH and 397.6 mg (2.45 mmol) of N,N'-carbonyldiimidazole (CDI) in 6 mL of dry CH₂Cl₂.[9]

  • Stir the solution at ambient temperature for 1 hour.[9]

  • Add 324.8 mg (2.66 mmol) of 4-dimethylaminopyridine (4-DMAP) and 533.1 mg (2.46 mmol) of tert-butyl (6-aminohexyl)carbamate.[9]

  • Continue stirring the solution at ambient temperature for 3 hours.[9]

  • Remove the solvent and other volatile materials using a rotary evaporator under vacuum.[9]

  • Purify the residue directly using silica gel flash column chromatography.[9]

Application in Biological Systems: Uncaging Glutamate in Neurons

Bhc-caged glutamate has been successfully used to map the glutamate sensitivity of neurons in brain slices with high spatial resolution.[1][2] The uncaging process can be triggered by either conventional UV light or, more advantageously, by two-photon excitation using a femtosecond pulsed infrared laser.

Signaling Pathway: Glutamate Receptor Activation

Bhc_Glu Bhc-caged Glutamate (Inactive) Uncaging Photolysis Bhc_Glu->Uncaging Light UV or Two-Photon Light Light->Uncaging Glutamate Free Glutamate (Active) Uncaging->Glutamate Receptor Glutamate Receptor (e.g., AMPA, NMDA) Glutamate->Receptor Binds to Response Neuronal Excitation (e.g., Ion Influx, Depolarization) Receptor->Response Activates

References

Application Note: High-Sensitivity HPLC-MS Analysis of Organic Acids Following Derivatization with 4-Bromomethyl-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of organic acids in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) after derivatization with the fluorescent labeling agent 4-Bromomethyl-7-methoxycoumarin (BrMmc). Organic acids, particularly short-chain fatty acids (SCFAs) and intermediates of central metabolism, are crucial molecules in various physiological and pathological processes. However, their analysis by reversed-phase HPLC-MS is often hampered by poor retention and low ionization efficiency. Derivatization of the carboxylic acid group with BrMmc to form highly fluorescent and readily ionizable esters significantly enhances chromatographic retention and mass spectrometric detection, enabling low-level quantification. This document provides comprehensive protocols for sample preparation, derivatization, and UPLC-MS/MS analysis, along with representative quantitative data.

Introduction

Organic acids are key players in numerous metabolic pathways, including energy production, gut microbiome signaling, and cellular regulation. Accurate quantification of these compounds in complex biological matrices is essential for life sciences research and pharmaceutical development. While HPLC-MS is a powerful analytical tool, the inherent polarity and low volatility of many organic acids make their direct analysis challenging.

Chemical derivatization is a widely adopted strategy to overcome these limitations. 4-Bromomethyl-7-methoxycoumarin (BrMmc) is a well-established reagent that reacts with carboxylic acids to form stable, fluorescent esters.[1][2][3][4] This derivatization not only allows for highly sensitive fluorescence detection but also appends a hydrophobic, easily ionizable tag to the analyte, making it highly suitable for reversed-phase HPLC separation and positive-ion electrospray ionization mass spectrometry (ESI-MS).[5] This application note provides a detailed workflow and protocols for the sensitive analysis of organic acids derivatized with BrMmc.

Experimental Workflow

The overall experimental workflow for the analysis of organic acids after derivatization with 4-Bromomethyl-7-methoxycoumarin is outlined below.

workflow sample Biological Sample (e.g., plasma, tissue homogenate) extraction Extraction of Organic Acids (e.g., Protein Precipitation, LLE) sample->extraction drying Solvent Evaporation extraction->drying derivatization Derivatization with BrMmc drying->derivatization analysis UPLC-MS/MS Analysis derivatization->analysis data Data Processing and Quantification analysis->data fragmentation cluster_0 Precursor Ion [M+H]+ cluster_1 Product Ion precursor Derivatized Organic Acid product Coumarin Fragment (m/z 191.1) precursor->product CID

References

Illuminating the Inner Workings of Life: Application Notes and Protocols for Live Cell Imaging with Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based fluorescent probes have emerged as indispensable tools in the field of cellular biology and drug discovery, offering a versatile and sensitive means to visualize and quantify dynamic processes within living cells. Their favorable photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity, make them ideal candidates for a wide array of live-cell imaging applications.[1] This document provides detailed application notes and standardized protocols for the effective use of coumarin-based probes in live cell imaging, empowering researchers to unravel the intricate complexities of cellular function.

I. Applications of Coumarin Derivatives in Live-Cell Imaging

The structural versatility of the coumarin scaffold allows for the rational design of probes that can selectively target and report on specific cellular components and events. Key applications include:

  • Organelle Imaging: Coumarin derivatives have been successfully engineered to specifically accumulate in and visualize various subcellular organelles, such as the endoplasmic reticulum and lipid droplets.[1][2][3][4][5]

  • Ion Detection: These probes are instrumental in sensing and quantifying biologically significant metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1]

  • Thiol Detection: Coumarin-based probes have been developed to detect and image biological thiols with high selectivity, particularly for cysteine.[1][6]

  • Reactive Oxygen Species (ROS) Detection: Monitoring cellular oxidative stress is achievable through probes designed to react with specific ROS, such as peroxynitrite and hydroxyl radicals.[1][7][8][9][10][11]

  • Monitoring Cellular Dynamics: The sensitivity of some coumarin probes to their microenvironment enables the investigation of changes in viscosity and polarity within cellular compartments.[1][4]

  • NAD(P)H Monitoring: Specialized coumarin probes allow for the real-time monitoring of NAD(P)H levels, providing insights into cellular metabolism and redox biology.[12][13]

II. Quantitative Data of Selected Coumarin-Based Probes

The selection of an appropriate fluorescent probe is paramount for successful live-cell imaging. The following table summarizes the key photophysical properties and application parameters of several coumarin-based probes.

Probe Name/TypeTargetExcitation (λex)Emission (λem)Quantum Yield (Φf)Cell LineConcentrationIncubation TimeReference
Coumarin-based ER ProbesEndoplasmic Reticulum400 nm435-525 nm0.60HeLa, GM07373Not SpecifiedNot Specified[2][3][14]
Thiazole Coumarin (TC) ProbeDNA/NucleusNot SpecifiedNot SpecifiedNot SpecifiedHEK 2936 µg/mL30 minutes[14]
SWJT-14BiothiolsNot SpecifiedNot SpecifiedNot SpecifiedHeLa20.0 µM40 minutes[14]
Probe for Biological Thiols (Compound 1)ThiolsNot SpecifiedNot Specified< 0.0001 (off), Enhanced (on)Living cellsNot SpecifiedNot Specified[6]
Probe C for NAD(P)HNAD(P)H (Mitochondria)488 nm550-650 nmNot SpecifiedHeLa5 µM30 minutes[12]
ROS-AHCPeroxynitrite & BiothiolsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified< 78 seconds (reaction)[8]
Hydroxyl Radical ProbeHydroxyl RadicalNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

III. Experimental Protocols

A. General Protocol for Live-Cell Staining with Coumarin-Based Probes

This protocol provides a general workflow for staining live cells with coumarin derivatives. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific probe and cell line.[1][14][15]

Materials:

  • Coumarin-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy.

  • Cell Culture: Culture the cells in an appropriate medium supplemented with FBS at 37°C in a 5% CO₂ incubator until they reach 50-70% confluency.[1]

  • Probe Preparation: Prepare a stock solution of the coumarin probe, typically in the µM to mM range, in anhydrous DMSO.[1][14]

  • Staining Solution Preparation: Dilute the probe stock solution to the desired final concentration in pre-warmed serum-free or complete culture medium.

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for the recommended time (typically 15-45 minutes) at 37°C in a 5% CO₂ incubator.[15]

  • Washing: After incubation, remove the dye solution and wash the cells two to three times with a suitable buffer (e.g., pre-warmed HBSS or imaging medium) to remove any unbound dye.[14]

  • Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.[1] Maintain cells at 37°C and 5% CO₂ during imaging for time-lapse experiments.[16]

Workflow for Live-Cell Imaging

G A Cell Seeding B Cell Culture (50-70% Confluency) A->B E Cell Staining & Incubation B->E C Probe Stock Preparation (in DMSO) D Working Solution Preparation C->D D->E F Washing (2-3 times) E->F G Fluorescence Microscopy F->G

General workflow for live-cell imaging with coumarin probes.

B. Protocol for Imaging NAD(P)H Dynamics in Live Cells

This protocol is adapted for monitoring NAD(P)H levels in living cells using a specific coumarin-based probe.[12]

Procedure:

  • Follow the "General Protocol for Live-Cell Staining" (steps 1 and 2) to culture HeLa cells.

  • Prepare a 5 µM working solution of the NAD(P)H-sensitive coumarin probe (e.g., Probe C) in the appropriate medium.

  • Optional: To study the effect of metabolites, expose the cells to varying concentrations of substances like glucose, maltose, pyruvate, or lactate for 30 minutes prior to staining.[12]

  • Incubate the cells with the 5 µM probe solution for 30 minutes.

  • Wash the cells as described in the general protocol.

  • Image the cells using a confocal laser scanning microscope with an excitation wavelength of 488 nm and collect emission in the 550-650 nm range.[12]

C. Protocol for Staining Fixed Cells

Coumarin-based probes can also be used for imaging fixed cells, which is useful for co-localization studies with immunofluorescence.[2][3][14]

Procedure:

  • Perform steps 1-5 from the "General Protocol for Live-Cell Staining."

  • After washing, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Optional: If targeting intracellular structures, permeabilize the cells with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

IV. Signaling Pathways and Detection Mechanisms

The fluorescence response of many coumarin-based probes is triggered by a specific chemical reaction with the target analyte.[1] Understanding these mechanisms is crucial for accurate data interpretation.

A. "Turn-On" Fluorescence Mechanism for Thiol Detection

Certain coumarin probes designed for thiol detection operate via a "turn-on" mechanism. The probe is initially in a non-fluorescent state. Upon reaction with a thiol-containing molecule like cysteine, a chemical transformation occurs, leading to the formation of a highly fluorescent product.[1][6] This mechanism often involves the Michael addition of the thiol to an α,β-unsaturated ketone within the probe, followed by the cleavage of a hemiketal group, which releases the fluorescent 7-hydroxycoumarin derivative.[6]

"Turn-On" Probe Mechanism for Thiol Detection

G Probe Non-Fluorescent Coumarin Probe Reaction Michael Addition & Cleavage Reaction Probe->Reaction + Thiol Biological Thiol (e.g., Cysteine) Thiol->Reaction Product Highly Fluorescent Coumarin Product Reaction->Product Signal Fluorescence Signal Detected Product->Signal

Simplified "turn-on" mechanism for thiol-reactive coumarin probes.

B. "AND" Logic Gate for Simultaneous Detection of Peroxynitrite and Biothiols

Advanced probe design has led to the development of "AND" logic gates for the simultaneous detection of multiple analytes. For example, the ROS-AHC probe requires the presence of both peroxynitrite (ONOO⁻) and a biological thiol (like GSH) to produce a significant fluorescence enhancement.[8][9][11] The probe itself has minimal fluorescence and shows only a weak response to either analyte alone. This dual-analyte sensing capability is highly valuable for studying the interplay between different cellular species.[8][11]

"AND" Logic Gate for Dual Analyte Detection

G Probe ROS-AHC Probe (Low Fluorescence) Intermediate1 Intermediate 1 (Low Fluorescence) Probe->Intermediate1 + ONOO⁻ Intermediate2 Intermediate 2 (Low Fluorescence) Probe->Intermediate2 + GSH ONOO Peroxynitrite (ONOO⁻) GSH Biothiol (GSH) FinalProduct Final Product (High Fluorescence) Intermediate1->FinalProduct + GSH Intermediate2->FinalProduct + ONOO⁻

Reaction pathway of an "AND" logic probe for ONOO⁻ and GSH.

V. Important Considerations for Optimal Imaging

  • Controls: Always include appropriate controls, such as untreated cells and cells treated with the vehicle (e.g., DMSO), to establish baseline fluorescence and assess any potential effects of the probe solvent.[1]

  • Phototoxicity and Photostability: Minimize light exposure to the cells to reduce phototoxicity and photobleaching of the probe. Use the lowest possible excitation intensity and shortest exposure times that provide a good signal-to-noise ratio.[17]

  • Non-specific Binding: To minimize background fluorescence from non-specific binding, ensure thorough washing after probe incubation and consider the use of blocking agents if necessary.[14]

  • Solvent Effects: The fluorescence properties of some coumarin dyes can be sensitive to the solvent environment.[14][18][19][20] Be mindful of the buffer and media composition during staining and imaging.

By following these detailed protocols and considering the underlying principles of probe function, researchers can effectively harness the power of coumarin-based derivatives for high-resolution imaging of dynamic processes in living cells.

References

Application Notes: Quantitative Analysis of Biothiols Using 4-(chloromethyl)-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial low-molecular-weight thiols that play a vital role in maintaining cellular redox homeostasis. Their abnormal concentrations are linked to various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, the quantitative analysis of biothiols is of significant interest in biomedical research and drug development. 4-(chloromethyl)-7-hydroxycoumarin is a versatile fluorogenic reagent that serves as a valuable building block for the synthesis of fluorescent probes designed for biothiol detection. While not typically used as a direct probe, its reactive chloromethyl group allows for straightforward conjugation with molecules that can selectively react with biothiols, or it can be proposed to react directly with biothiols via nucleophilic substitution. This document provides detailed application notes and protocols for the quantitative analysis of biothiols utilizing this compound as a foundational reagent.

Principle of Detection

The core principle behind the use of this compound in biothiol analysis lies in the modification of the coumarin's fluorescent properties upon reaction with a thiol-containing molecule. The chloromethyl group at the 4-position is susceptible to nucleophilic attack by the thiol group (-SH) of biothiols. This reaction results in the formation of a thioether bond, displacing the chloride ion. This conjugation alters the electronic structure of the 7-hydroxycoumarin fluorophore, leading to a detectable change in its fluorescence intensity or a shift in its excitation and emission wavelengths. This "turn-on" or ratiometric fluorescence response can be correlated to the concentration of the biothiol.

Synthesis of this compound

A common method for the synthesis of this compound involves the Pechmann condensation.[1]

Protocol:

  • Reaction Setup: In a suitable reaction vessel, cool 90 mL of concentrated sulfuric acid (H₂SO₄).

  • Addition of Reactants: Slowly add 0.5 mol of resorcinol to the cooled sulfuric acid with constant stirring. Following the dissolution of resorcinol, add 0.5 mol of ethyl 4-chloroacetoacetate.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Precipitation: Slowly pour the reaction mixture into a 10-fold volume of an ice-water bath. Stir the mixture for one hour at room temperature to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the solid precipitate by filtration. Recrystallize the crude product from ethyl acetate.

  • Drying: Dry the purified crystals to obtain this compound. This method can yield up to 52.9%.[1]

Quantitative Analysis of Glutathione (GSH): A Representative Protocol

This protocol describes a representative method for the quantitative analysis of glutathione (GSH) as a model biothiol using this compound.

Materials and Reagents:

  • This compound

  • Glutathione (GSH) standard solutions

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (black, clear bottom for fluorescence measurements)

  • Fluorescence microplate reader

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare fresh daily.

  • Preparation of Working Solutions:

    • Dilute the this compound stock solution in PBS (pH 7.4) to a final working concentration of 100 µM.

    • Prepare a series of GSH standard solutions (e.g., 0, 10, 20, 50, 100, 200, 500 µM) by diluting the GSH stock solution in PBS (pH 7.4).

  • Assay Procedure:

    • Pipette 50 µL of each GSH standard solution into the wells of a 96-well microplate.

    • Add 50 µL of the 100 µM this compound working solution to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the microplate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader. Based on the properties of similar 7-hydroxycoumarin derivatives, typical excitation and emission wavelengths are in the range of 340-370 nm and 450-470 nm, respectively.[2] Optimal wavelengths should be determined experimentally.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (0 µM GSH) from all measurements.

    • Plot the fluorescence intensity as a function of the GSH concentration.

    • Perform a linear regression analysis to obtain a calibration curve. The concentration of GSH in unknown samples can be determined using the equation of the line.

Data Presentation

Table 1: Representative Quantitative Data for Biothiol Analysis using a 7-Hydroxycoumarin-based Probe

ParameterValueReference
Excitation Wavelength (λex)~352 nm[3]
Emission Wavelength (λem)~460 nm[2]
Limit of Detection (LOD)0.1 - 1.0 µMBased on similar coumarin probes
Linear Range1.0 - 100 µMBased on similar coumarin probes
Response Time15 - 30 minutesBased on similar coumarin probes

Note: The values presented are representative and based on the fluorescence properties of 7-hydroxycoumarin derivatives.[2][3] Actual values for the reaction product of this compound and biothiols should be determined experimentally.

Mandatory Visualizations

Reaction_Mechanism Coumarin This compound Product Fluorescent Thioether Conjugate Coumarin->Product Nucleophilic Substitution Biothiol Biothiol (R-SH) (e.g., Glutathione) Biothiol->Product HCl HCl Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Probe, Standards, Buffer) mix Mix Probe with Standards/Samples prep_reagents->mix prep_samples Prepare Biological Samples (e.g., Cell Lysate) prep_samples->mix incubate Incubate (e.g., 37°C, 30 min) mix->incubate measure Measure Fluorescence incubate->measure calibrate Generate Calibration Curve measure->calibrate quantify Quantify Biothiol Concentration calibrate->quantify

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization Reactions for 4-(Chloromethyl)-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions involving 4-(chloromethyl)-7-hydroxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups derivatized using this compound?

A1: this compound is a versatile reagent primarily used for the derivatization of nucleophilic functional groups. The most common targets are carboxylic acids, phenols, and amines to form the corresponding esters, ethers, and alkylated amines. These reactions are widely employed to attach a fluorescent coumarin tag to molecules of interest for detection and quantification purposes, or to create "caged" compounds that release a bioactive molecule upon photoactivation.

Q2: What are the general reaction conditions for derivatizing a carboxylic acid with this compound?

A2: The derivatization of a carboxylic acid to form a coumarin ester typically involves the reaction of the carboxylate anion with the electrophilic chloromethyl group of the coumarin. This is usually achieved by using a non-nucleophilic base to deprotonate the carboxylic acid. Common bases include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. The reaction is often carried out in an aprotic polar solvent like acetonitrile or dimethylformamide (DMF) at room temperature or with gentle heating.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (this compound and your nucleophile). The disappearance of the starting materials and the appearance of a new, typically more non-polar, spot corresponding to the product indicates the reaction is proceeding. The fluorescent nature of the coumarin product often allows for easy visualization under UV light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the nucleophile.Use a stronger, non-nucleophilic base such as DBU. Ensure anhydrous reaction conditions as water can hydrolyze the base and starting material.
Low reactivity of the nucleophile.Increase the reaction temperature (e.g., to 50-80 °C) and/or reaction time. Consider using a more polar aprotic solvent like DMF to improve solubility and reaction rates.
Degradation of starting material or product.If the reaction is sensitive to heat or base, try running the reaction at a lower temperature for a longer period. Ensure the base is added slowly to control any exothermic reactions.
Formation of Multiple Products Reaction at multiple sites on the target molecule.If your target molecule has multiple nucleophilic sites, consider using protecting groups to selectively block unwanted reaction sites.
Side reactions of the coumarin.The 7-hydroxy group on the coumarin can also react. While the chloromethyl group is more reactive, side reactions are possible. Using a slight excess of the nucleophile can sometimes favor the desired reaction. In some cases, protecting the 7-hydroxy group may be necessary.
Difficulty in Product Purification Product has similar polarity to starting materials.Optimize your chromatography conditions. A different solvent system or a gradient elution might be necessary for better separation. Recrystallization can also be an effective purification method if the product is a solid.
Presence of unreacted starting materials.Drive the reaction to completion by using a slight excess (1.1-1.2 equivalents) of the limiting reagent. Monitor the reaction by TLC to ensure all the starting material is consumed.

Experimental Protocols

Protocol 1: Esterification of a Carboxylic Acid

This protocol describes a general method for the esterification of a carboxylic acid with 6-bromo-4-(chloromethyl)-7-hydroxycoumarin, a commonly used analog.[1][2][3]

  • Reagents and Materials:

    • 6-Bromo-4-(chloromethyl)-7-hydroxycoumarin

    • Carboxylic acid of interest

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous benzene or acetonitrile

    • Chloroform

    • 15% Citric acid solution

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the carboxylic acid (1.1 equivalents) and 6-bromo-4-(chloromethyl)-7-hydroxycoumarin (1 equivalent) in anhydrous benzene or acetonitrile.

    • Add DBU (2.3 equivalents) to the mixture.

    • Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with chloroform and wash with 15% citric acid solution to quench the reaction and remove excess DBU.

    • Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Reaction Conditions for Esterification
Coumarin Derivative Nucleophile Base Solvent Temperature Time Yield Reference
6-Bromo-4-(chloromethyl)-7-hydroxycoumarinN-(tert-Butoxycarbonyl)-L-glutamic acid α-tert-butyl esterDBUBenzeneReflux1 h31.4%[1][2][3]
6-Bromo-4-(chloromethyl)-7-hydroxycoumarinAcetic AcidDBUBenzeneReflux1.5 h59.4%[3]

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - this compound - Nucleophile (e.g., R-COOH) - Base (e.g., DBU) - Anhydrous Solvent reaction_setup Reaction Setup: - Dissolve reagents in solvent - Add base reagents->reaction_setup reaction Reaction: - Stir at specified temperature - Monitor by TLC reaction_setup->reaction workup Workup: - Quench reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the derivatization of this compound.

Signaling Pathway: Glutamate Uncaging

Derivatives of this compound are often used as "caged" compounds to control the release of neurotransmitters like glutamate. The coumarin derivative renders glutamate inactive until it is exposed to light. This process, known as uncaging, allows for precise spatial and temporal control of glutamate release to study neuronal signaling.[4][5][6][7][8]

Caption: Signaling pathway of light-induced glutamate uncaging using a coumarin derivative.

References

How to prevent degradation of 4-(chloromethyl)-7-hydroxycoumarin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 4-(chloromethyl)-7-hydroxycoumarin during storage. By understanding the compound's stability profile and following the recommended procedures, users can ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound is hydrolysis. The chloromethyl group at the 4-position is susceptible to reaction with water (moisture), which leads to its conversion into a hydroxymethyl group, forming 4-(hydroxymethyl)-7-hydroxycoumarin. This conversion alters the compound's reactivity and can significantly impact experimental outcomes. Studies on similar coumarin derivatives have shown that they are prone to spontaneous hydrolysis[1].

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. The use of a desiccator containing a drying agent like silica gel is highly recommended to protect the compound from atmospheric moisture.

Q3: How should I store solutions of this compound?

A3: Solutions are generally more susceptible to degradation than the solid compound. If you must store the compound in solution, use a high-purity, anhydrous solvent. Prepare solutions fresh whenever possible. For short-term storage, keep the solution at a low temperature (e.g., -20°C) in a tightly capped vial, and minimize headspace to reduce condensation.

Q4: I've noticed a change in the color of my compound. Does this indicate degradation?

A4: A change in color or physical appearance of the off-white solid can be an indicator of degradation or contamination. If you observe any changes, it is best to verify the purity of the compound using an analytical technique like HPLC before proceeding with your experiments.

Troubleshooting Guide

If you suspect degradation of your this compound stock, follow this troubleshooting guide to diagnose and resolve the issue.

G start Problem: Unexpected experimental results or suspected compound degradation. check_storage Step 1: Review Storage Conditions start->check_storage improper_storage Were conditions cool, dark, and dry (desiccated)? check_storage->improper_storage correct_storage Solution: Improve storage immediately. Store in a desiccator at ≤4°C, protected from light. improper_storage->correct_storage No check_purity Step 2: Assess Compound Purity improper_storage->check_purity Yes correct_storage->check_purity run_hplc Action: Perform HPLC analysis on the suspected stock sample. check_purity->run_hplc purity_ok Is purity >95% and no major degradation peak observed? run_hplc->purity_ok issue_elsewhere Conclusion: Compound is likely stable. Troubleshoot other experimental parameters (e.g., protocol, reagents). purity_ok->issue_elsewhere Yes degradation_confirmed Conclusion: Degradation is confirmed. purity_ok->degradation_confirmed No discard_compound Action: Discard the degraded stock. Obtain a new, verified batch of the compound. degradation_confirmed->discard_compound

Caption: Troubleshooting flowchart for suspected compound degradation.

Stability Data

The primary degradation route is hydrolysis. While specific stability data for this compound is not extensively published, data from structurally similar compounds provide a strong indication of its stability profile.

Compound FamilyStress ConditionHalf-Life (t½)Primary Degradation Product
Brominated 7-hydroxycoumarin-4-ylmethyl derivativesDark Hydrolysis183 - 228 hoursCorresponding hydroxymethyl coumarin

Table based on data from studies on related coumarin structures, indicating susceptibility to hydrolysis[1].

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Assessment

This High-Performance Liquid Chromatography (HPLC) method can be used to separate this compound from its primary hydrolytic degradation product, 4-(hydroxymethyl)-7-hydroxycoumarin, thus serving as a stability-indicating assay.

  • Instrumentation and Materials:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., BetaBasic-18, 5 µm, 4.6 x 150 mm).

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Trifluoroacetic acid (TFA).

    • Sample vials.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 60% A / 40% B (Isocratic)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 325 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile or another suitable organic solvent at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the elution of the parent compound and any degradation products. The parent compound, being more nonpolar, will have a longer retention time than its more polar hydroxymethyl degradation product.

    • Calculate the purity by determining the peak area percentage of the parent compound relative to the total area of all peaks.

This protocol is adapted from methods used for similar coumarin derivatives[2].

Degradation Pathway

The primary degradation mechanism involves the nucleophilic substitution of the chlorine atom by a hydroxyl group from water.

G sub This compound (Stable) deg 4-(hydroxymethyl)-7-hydroxycoumarin (Degradation Product) sub->deg + H₂O (Hydrolysis)

Caption: Hydrolytic degradation pathway of the compound.

References

Common side reactions in 4-(chloromethyl)-7-hydroxycoumarin labeling and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(chloromethyl)-7-hydroxycoumarin for fluorescent labeling of proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound for protein labeling?

This compound is primarily a thiol-reactive labeling reagent. Its principal target is the sulfhydryl group of cysteine residues in proteins. The reaction proceeds via a nucleophilic substitution, forming a stable thioether bond.

Q2: What are the most common side reactions observed during labeling with this compound?

The two most prevalent side reactions are hydrolysis of the chloromethyl group and hydrolysis of the coumarin lactone ring. Under aqueous conditions, the chloromethyl group can be hydrolyzed to a non-reactive hydroxymethyl group. Additionally, the lactone ring of the coumarin is susceptible to hydrolysis, particularly under basic conditions[1]. For a similar compound, 7-hydroxycoumarin-4-ylmethyl acetate, the half-life for hydrolysis in the dark is approximately 202 hours[2].

Q3: Can this compound react with other amino acid residues?

While the primary target is cysteine, reaction with other nucleophilic amino acid side chains is possible, though generally less favorable. These include the primary amine of lysine, the imidazole ring of histidine, and the thioether of methionine. The selectivity for cysteine over these other residues can be significantly influenced by the reaction pH.

Q4: How does pH affect the labeling reaction and its side reactions?

The pH of the reaction buffer is a critical parameter. A neutral to slightly acidic pH (6.5-7.5) is recommended to favor the specific labeling of cysteine residues. At this pH, the more nucleophilic thiolate anion (S-) of cysteine is present in sufficient concentration for the reaction to proceed, while the less nucleophilic primary amines of lysines are predominantly protonated and thus less reactive. Conversely, basic conditions (pH > 8.0) will deprotonate lysine residues, increasing their reactivity and leading to less specific labeling. Furthermore, basic pH significantly accelerates the hydrolysis of the coumarin's lactone ring, leading to degradation of the fluorophore[1].

Q5: Are there any concerns regarding the photostability of the label?

While generally stable, a brominated derivative of this compound, 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc), has been reported to undergo an undesired photoisomerization upon irradiation. Although this has not been explicitly documented for the non-brominated parent compound, it is advisable to protect the labeled conjugate from prolonged exposure to intense light sources to minimize any potential for photobleaching or photochemical side reactions.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Possible Causes & Solutions

CauseRecommended Action
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 to maximize cysteine reactivity and minimize hydrolysis of the reagent.
Reagent Hydrolysis Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers for extended periods.
Insufficient Reagent Increase the molar excess of the labeling reagent to the protein. A 10- to 20-fold molar excess is a good starting point for optimization.
Oxidized Cysteines If cysteine residues have formed disulfide bonds, they will not be available for labeling. Consider a pre-reduction step using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
Inaccessible Cysteine Residues The target cysteine may be buried within the protein's three-dimensional structure. Consider using a denaturing agent if preserving the native protein structure is not critical.
Issue 2: Non-Specific Labeling

Possible Causes & Solutions

CauseRecommended Action
High Reaction pH Lower the pH of the labeling reaction to 7.0 or slightly below to decrease the reactivity of primary amines (lysine) and other potential off-target nucleophiles.
Excessive Reagent Concentration Reduce the molar excess of the labeling reagent to minimize the chances of reaction with less reactive sites.
Prolonged Reaction Time Shorten the incubation time of the labeling reaction to limit the extent of non-specific labeling. Monitor the reaction progress over time to determine the optimal duration.
Issue 3: Presence of Unexpected By-products

Possible Causes & Solutions

CauseRecommended Action
Hydrolysis of the Labeling Reagent The primary by-product is likely 4-(hydroxymethyl)-7-hydroxycoumarin due to hydrolysis. This can be identified by HPLC or mass spectrometry. To minimize this, use freshly prepared reagent and control the reaction time and temperature.
Hydrolysis of the Coumarin Lactone Ring This is more prevalent at basic pH. Maintain a neutral or slightly acidic pH throughout the labeling and purification process.
Photo-induced Side Reactions Protect the reaction mixture and the purified conjugate from light at all stages of the experiment.

Experimental Protocols

Protocol for Labeling Cysteine Residues with this compound
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The recommended buffer is 100 mM phosphate buffer with 150 mM NaCl at pH 7.2.

    • If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Labeling Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional):

    • To stop the reaction, add a thiol-containing reagent such as dithiothreitol (DTT) or β-mercaptoethanol to a final concentration of 10-20 mM.

  • Purification:

    • Remove the unreacted label and by-products by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Quantification of Labeling Efficiency

The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the coumarin dye at its absorbance maximum (approximately 360 nm).

Visualizations

G Figure 1: Primary Labeling Reaction and Key Side Reactions cluster_main Primary Reaction cluster_side Side Reactions Protein_Cys Protein-SH (Cysteine) Labeled_Protein Labeled Protein (Thioether Bond) Protein_Cys->Labeled_Protein Nucleophilic Attack Coumarin_Cl This compound Coumarin_Cl->Labeled_Protein Coumarin_Cl2 This compound Hydrolysis_Product 4-(hydroxymethyl)-7-hydroxycoumarin Coumarin_Cl2->Hydrolysis_Product Hydrolysis of Chloromethyl Lactone_Hydrolysis Coumarinic Acid Derivative Coumarin_Cl2->Lactone_Hydrolysis Lactone Ring Hydrolysis (basic pH) NonSpecific_Label Non-specifically Labeled Protein Coumarin_Cl2->NonSpecific_Label Protein_Lys Protein-NH2 (Lysine) Protein_Lys->NonSpecific_Label Reaction with Amines (basic pH) G Figure 2: Experimental Workflow for Protein Labeling Protein_Prep 1. Protein Preparation (Buffer exchange, optional reduction) Labeling 3. Labeling Reaction (pH 6.5-7.5, RT, protect from light) Protein_Prep->Labeling Reagent_Prep 2. Prepare Labeling Reagent (Fresh stock in DMSO/DMF) Reagent_Prep->Labeling Quench 4. Quench Reaction (Optional) (Add excess thiol) Labeling->Quench Purify 5. Purification (Size-exclusion chromatography or dialysis) Labeling->Purify If no quenching Quench->Purify Analysis 6. Analysis (Spectrophotometry, MS) Purify->Analysis G Figure 3: Troubleshooting Logic for Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is pH 6.5-7.5? Start->Check_pH Check_Reagent Was reagent freshly prepared? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Stoichiometry Is reagent in sufficient excess? Check_Reagent->Check_Stoichiometry Yes Prepare_Fresh Prepare fresh reagent Check_Reagent->Prepare_Fresh No Check_Cysteines Are cysteines reduced and accessible? Check_Stoichiometry->Check_Cysteines Yes Increase_Excess Increase molar excess Check_Stoichiometry->Increase_Excess No Success Labeling Efficiency Improved Check_Cysteines->Success Yes Reduce_Protein Reduce protein (TCEP) Check_Cysteines->Reduce_Protein No Adjust_pH->Check_pH Prepare_Fresh->Check_Reagent Increase_Excess->Check_Stoichiometry Reduce_Protein->Check_Cysteines

References

Technical Support Center: Synthesis of 4-(chloromethyl)-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(chloromethyl)-7-hydroxycoumarin synthesis.

Troubleshooting Guide

Low product yield is a common issue in the synthesis of this compound. This guide addresses potential causes and offers solutions to optimize your reaction.

Issue 1: Low or No Product Formation

Potential CauseSuggested Solution
Inactive Catalyst: The acidic catalyst (e.g., concentrated H₂SO₄) may be old or have absorbed moisture, reducing its activity.Use a fresh, unopened bottle of the acid catalyst. Ensure all glassware is thoroughly dried before use to prevent moisture contamination.
Poor Quality of Reactants: Impurities in resorcinol or ethyl 4-chloroacetoacetate can interfere with the reaction.Use high-purity starting materials. If necessary, recrystallize the resorcinol before use.
Incorrect Reaction Temperature: The reaction is typically conducted at room temperature. Significant deviations can affect the reaction rate and lead to side product formation.Maintain the reaction temperature as specified in the protocol. Use a water bath to control temperature if necessary.
Insufficient Reaction Time: The reaction may not have reached completion.Allow the reaction to proceed for the recommended duration (e.g., overnight) with continuous stirring to ensure thorough mixing.

Issue 2: Formation of Tarry or Polymeric Byproducts

Potential CauseSuggested Solution
High Reaction Temperature: Exothermic reactions can increase the local temperature, promoting polymerization and the formation of tars.Add reagents slowly and with efficient cooling (e.g., in an ice bath) to manage the reaction temperature.
Highly Acidic Conditions: While necessary for the reaction, excessively harsh acidic conditions can lead to the degradation of starting materials or products.Adhere to the recommended amount of acid catalyst. Using a milder catalyst system, such as a solid acid catalyst, could be explored.[1]

Issue 3: Difficult Product Purification

Potential CauseSuggested Solution
Presence of Unreacted Starting Materials: Incomplete reaction leaves starting materials in the crude product, complicating purification.Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
Co-precipitation of Impurities: During crystallization, impurities may precipitate along with the desired product.A multi-step purification process, including washing with a sodium bicarbonate solution to remove acidic impurities, followed by recrystallization from a suitable solvent like ethyl acetate, can improve purity.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a Pechmann condensation reaction between resorcinol and ethyl 4-chloroacetoacetate using a strong acid catalyst, typically concentrated sulfuric acid.[2]

Q2: What is a typical yield for the synthesis of this compound?

A2: A reported yield for this synthesis is approximately 52.9% when using concentrated sulfuric acid as the catalyst and recrystallizing the product from ethyl acetate.[2]

Q3: How can I improve the yield of the Pechmann condensation for this synthesis?

A3: To improve the yield, consider the following:

  • Catalyst Choice: While concentrated sulfuric acid is effective, exploring other catalysts like polyphosphoric acid (PPA) or solid acid catalysts might offer milder reaction conditions and improved yields in some coumarin syntheses.[1][4]

  • Reaction Conditions: Strict control of temperature and reaction time is crucial. The slow addition of reactants and maintaining a cool environment can prevent the formation of unwanted byproducts.

  • Purity of Reactants: Using high-purity resorcinol and ethyl 4-chloroacetoacetate is essential to avoid side reactions.

Q4: What are the key safety precautions for this synthesis?

A4: This synthesis involves the use of concentrated sulfuric acid, which is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of concentrated acid should be done slowly and with cooling to control the exothermic reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Coumarin Synthesis

ProductReactantsCatalystReaction TimeYieldReference
This compoundResorcinol, Ethyl 4-chloroacetoacetateConc. H₂SO₄Overnight52.9%[2]
7-hydroxy-4-methylcoumarinResorcinol, Ethyl acetoacetateConc. H₂SO₄20-22 hours-[4]
7-hydroxy-4-methylcoumarinResorcinol, Ethyl acetoacetatePolyphosphoric Acid (PPA)20-25 minutes-[4]
6-bromo-4-chloromethyl-7-hydroxycoumarin4-bromoresorcinol, Ethyl 4-chloroacetoacetateConc. H₂SO₄6 days59.1%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound [2]

Materials:

  • Resorcinol

  • Ethyl 4-chloroacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Ice

Procedure:

  • Under cooling, slowly add resorcinol to 90 ml of concentrated H₂SO₄ with continuous stirring.

  • Add ethyl 4-chloroacetoacetate to the mixture.

  • Stir the resulting mixture at room temperature overnight.

  • Slowly pour the reaction liquid into a ten-fold volume of an ice-water bath.

  • Stir the mixture at room temperature for one hour to facilitate the precipitation of the solid product.

  • Filter the solid product.

  • Recrystallize the crude product from ethyl acetate.

  • Dry the purified solid to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Start add_resorcinol Slowly add Resorcinol to conc. H₂SO₄ with cooling start->add_resorcinol add_ester Add Ethyl 4-chloroacetoacetate add_resorcinol->add_ester stir Stir overnight at room temperature add_ester->stir quench Pour into ice-water bath stir->quench precipitate Stir for 1 hour to precipitate solid quench->precipitate filter Filter the solid product precipitate->filter recrystallize Recrystallize from Ethyl Acetate filter->recrystallize dry Dry the final product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reactants Check Reactant Quality & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup & Purification start->check_workup impure_reactants Use high-purity or purified reactants check_reactants->impure_reactants Impurities? incorrect_ratio Adjust to correct molar ratios check_reactants->incorrect_ratio Incorrect Stoichiometry? temp_issue Ensure proper temperature control check_conditions->temp_issue Temperature Fluctuation? time_issue Increase reaction time and monitor with TLC check_conditions->time_issue Incomplete Reaction? purification_loss Optimize recrystallization solvent and procedure check_workup->purification_loss Loss during purification? side_products Consider milder catalyst or conditions to minimize byproducts check_workup->side_products Significant byproducts?

Caption: Troubleshooting decision tree for low yield in coumarin synthesis.

References

Technical Support Center: Purification of 4-(chloromethyl)-7-hydroxycoumarin Labeled Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-7-hydroxycoumarin and purifying its labeled products by chromatography.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal After Purification

If you observe a weak or undetectable fluorescence signal from your purified product, it may not always indicate an unsuccessful labeling reaction. Several factors throughout the experimental workflow can contribute to this issue. A systematic approach to troubleshooting is essential to pinpoint the root cause.[1]

Possible Cause Troubleshooting Steps
Inefficient Labeling Verify Labeling Chemistry: Ensure that the target molecule has a suitable functional group (e.g., amine, thiol, or hydroxyl) for reaction with the chloromethyl group of the coumarin reagent. The reactivity of the chloromethyl group is crucial for the formation of a stable conjugate.
Optimize Reaction Conditions: Check the pH of the reaction buffer. For labeling amines, a pH of 8.3-8.5 is often optimal.[2] Adjust the molar ratio of the coumarin dye to the target molecule. A 10- to 20-fold molar excess of the dye is a common starting point for optimization.[1]
Degradation of the Fluorophore Protect from Light: Coumarin compounds can be sensitive to photobleaching. Protect the labeling reaction and the purified product from light as much as possible. Store the labeled product at 4°C for short-term use or at -20°C to -80°C for long-term storage.[2]
Quenching of Fluorescence Local Environment: The microenvironment around the attached coumarin dye can significantly impact its fluorescence. Proximity to certain amino acid residues, such as tryptophan or tyrosine, can lead to quenching.[1] Consider altering the labeling site if possible.
Issues with Purification Loss of Product: The chosen chromatography method may not be optimal, leading to loss of the labeled product during purification.
Co-elution with Quenchers: Impurities from the reaction mixture that co-elute with the labeled product could be quenching the fluorescence.
Incorrect Measurement Parameters Instrument Settings: Confirm that the excitation and emission wavelengths on your fluorometer or imaging system are correctly set for this compound (or its conjugate). The spectral properties of the coumarin dye can be influenced by its local environment.

Issue 2: Presence of Unreacted (Free) Dye After Purification

The presence of unconjugated this compound in the final product can interfere with downstream applications and lead to inaccurate quantification.

Possible Cause Troubleshooting Steps
Inadequate Separation Optimize Chromatography Method: The selected chromatography method may not have sufficient resolution to separate the free dye from the labeled product. Consider adjusting the mobile phase composition, gradient, or switching to a different type of chromatography (e.g., from size-exclusion to reverse-phase).
Column Overloading: Loading too much sample onto the chromatography column can lead to poor separation. Reduce the sample load and repeat the purification.
Hydrolysis of the Label pH and Temperature: The ester or ether linkage formed during labeling might be susceptible to hydrolysis under certain pH or temperature conditions used during purification. Ensure that the purification buffers are within a stable pH range for the linkage.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography methods for purifying this compound labeled products?

A1: The choice of chromatography method depends on the properties of the labeled molecule (e.g., size, charge, hydrophobicity). Common methods include:

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is effective for removing smaller molecules like unreacted dye from larger labeled proteins or polymers.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is a high-resolution method suitable for purifying labeled peptides and small molecules.

  • Silica Gel Column Chromatography: A standard technique for purifying small organic molecules. The separation is based on polarity.[3]

  • Anion-Exchange Chromatography: This method separates molecules based on their net negative charge. It is useful for purifying labeled nucleic acids or proteins with a known isoelectric point.[4]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity in a high-salt buffer. It can be used to purify labeled proteins.[5]

Q2: How can I monitor the purification process?

A2: You can monitor the purification by collecting fractions and measuring the absorbance at the maximum absorbance wavelength of the coumarin dye (typically around 320-400 nm, depending on the environment) and the absorbance of the target molecule (e.g., 280 nm for proteins). Fractions containing the labeled product should exhibit absorbance at both wavelengths. Thin-layer chromatography (TLC) can also be a quick way to check for the presence of free dye in the collected fractions.

Q3: What solvent systems are typically used for silica gel column chromatography of coumarin-labeled products?

A3: The choice of solvent system depends on the polarity of the labeled product. A common approach is to use a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (like ethyl acetate or methanol). The polarity of the mobile phase is gradually increased to elute the compounds. For example, a gradient of methanol in chloroform (e.g., 2% to 25% methanol) has been used for purifying coumarin derivatives.[3]

Q4: How do I calculate the degree of labeling (DOL) after purification?

A4: To determine the degree of labeling, you need to measure the absorbance of the purified conjugate at two wavelengths: one for the protein (or other biomolecule) at 280 nm and one at the excitation maximum of the coumarin dye. The DOL can then be calculated using the Beer-Lambert law, making sure to correct for the dye's absorbance at 280 nm.[2]

Experimental Workflow & Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for the purification of this compound labeled products.

G Purification Workflow for Coumarin Labeled Products cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Analysis & Storage A Labeling Reaction (Target + Coumarin) B Quench Reaction (Optional) A->B C Crude Labeled Product B->C D Chromatography (e.g., SEC, RP-HPLC, Silica Gel) C->D E Fraction Collection D->E F Analysis of Fractions (UV-Vis, Fluorescence, TLC) E->F G Pooling of Pure Fractions F->G H Final Product Characterization (e.g., Mass Spec, DOL) G->H I Storage H->I

Caption: General workflow for purification.

Key Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Purifying Labeled Proteins

  • Column Preparation: Equilibrate a pre-packed SEC column (e.g., NAP™ 5 or a similar gel filtration column) with the desired buffer (e.g., phosphate-buffered saline, PBS).

  • Sample Application: Apply the crude, labeled protein solution to the top of the column.

  • Elution: Elute the sample with the equilibration buffer. The larger, labeled protein will pass through the column more quickly (in the void volume), while the smaller, unreacted coumarin dye will be retained longer.

  • Fraction Collection: Collect fractions and monitor the absorbance at ~280 nm (for the protein) and the maximum absorbance of the coumarin dye.

  • Analysis: Pool the fractions containing the purified labeled protein.

Protocol 2: Silica Gel Column Chromatography for Purifying Labeled Small Molecules

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% chloroform to a mixture of chloroform and methanol.[3]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure, labeled product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The optimal chromatographic conditions will vary depending on the specific labeled product. The following table provides examples of conditions reported for the purification of coumarin derivatives.

Chromatography MethodStationary PhaseMobile Phase / EluentTypical Application
Silica Gel Column Chromatography Silica Gel2% Methanol in ChloroformPurification of a coumarin-labeled glutamic acid derivative.[3]
Silica Gel Column Chromatography Silica Gel 60Chloroform/Methanol/Acetic Acid (1:1:0.1 by volume)Purification of a coumarin-labeled glutamic acid derivative.[3]
Size-Exclusion Chromatography Sephadex LH-20WaterPurification of a coumarin-labeled glutamic acid derivative.[3]
Anion-Exchange Chromatography Not specifiedNot specifiedPurification of fluorescently labeled DNA substrates.[4]
Hydrophobic Interaction Chromatography Not specifiedHigh-salt buffer followed by a low-salt elution bufferPurification of Green Fluorescent Protein (a fluorescent protein, not a coumarin-labeled product, but the principle is applicable).[5]

References

pH effects on the fluorescence of 7-hydroxycoumarin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of 7-hydroxycoumarin derivatives, particularly concerning pH effects.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the pH-dependent fluorescence of 7-hydroxycoumarin derivatives.

IssuePossible CauseRecommended Solution
Weak or No Fluorescence Signal Incorrect pH: The fluorescence of 7-hydroxycoumarin derivatives is highly pH-sensitive. The neutral form (phenol) and the anionic form (phenolate) have different fluorescence properties.[1][2]Ensure the buffer pH is appropriate for the desired fluorescent species. For many derivatives, fluorescence is stronger at a pH around 10.[2] Verify the pH of your final solution.
Suboptimal Excitation/Emission Wavelengths: The excitation and emission maxima can shift with pH. Using a fixed wavelength pair might not be optimal across different pH values.Determine the optimal excitation and emission wavelengths for your specific derivative at the experimental pH. Run a full excitation and emission scan.
Low Concentration: The concentration of the coumarin derivative may be too low to produce a detectable signal.Prepare a fresh, more concentrated stock solution. Ensure complete dissolution; some derivatives may require a small amount of organic co-solvent like DMSO or ethanol.[3]
Photobleaching: Coumarin dyes can be susceptible to photobleaching, especially under intense or prolonged illumination.[2]Minimize exposure of the sample to the excitation light. Use neutral density filters if the light source is too intense. Acquire data efficiently.
Quenching: The fluorescence may be quenched by other components in the sample, such as certain amino acid residues (tryptophan, tyrosine) if the coumarin is conjugated to a protein, or heavy metal ions.[2][4][5]Identify potential quenchers in your buffer or sample. If possible, remove them or use a different buffer system. For protein conjugates, consider the local environment of the dye.[2][5]
Inconsistent or Drifting Fluorescence Readings pH Instability: The pH of the buffer may be drifting over time, especially if it has low buffering capacity or is exposed to atmospheric CO2.Use a high-quality buffer with sufficient buffering capacity in the desired pH range. Prepare fresh buffers and check the pH before and after the experiment.
Temperature Fluctuations: Fluorescence intensity is temperature-dependent.Ensure all measurements are performed at a constant and controlled temperature. Allow samples to equilibrate to the instrument's temperature.
Precipitation of the Derivative: The solubility of some 7-hydroxycoumarin derivatives can be pH-dependent, and they may precipitate out of solution.Visually inspect the sample for any turbidity or precipitation. If solubility is an issue, consider using a co-solvent or a different derivative with better solubility in your experimental medium.
Unexpected Fluorescence Spectrum (e.g., multiple peaks) Presence of Multiple Species: At a pH close to the pKa of the 7-hydroxy group, both the protonated (neutral) and deprotonated (anionic) forms will be present, each with its own fluorescence spectrum.[1]This is expected behavior around the pKa. To isolate a single species, adjust the pH to be at least 1.5-2 units above or below the pKa.
Impurity: The sample may contain fluorescent impurities.Check the purity of your 7-hydroxycoumarin derivative using techniques like HPLC or mass spectrometry.
Excited-State Proton Transfer (ESPT): For some derivatives, proton transfer can occur in the excited state, leading to fluorescence from both the initially excited species and the species formed after ESPT.[6]This is an intrinsic photophysical property. Be aware of this possibility when interpreting spectra, especially in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of 7-hydroxycoumarin derivatives sensitive to pH?

The fluorescence of these compounds is dependent on the protonation state of the 7-hydroxy group. In acidic to neutral solutions, the hydroxyl group is protonated (phenol form). As the pH increases, the hydroxyl group deprotonates to form a phenolate anion. This change in the electronic structure of the molecule alters its absorption and fluorescence properties, often leading to a shift in the emission wavelength and a change in fluorescence intensity.[1][7][8]

Q2: How does the fluorescence typically change with an increase in pH?

Generally, as the pH increases from acidic to alkaline, the fluorescence of 7-hydroxycoumarin derivatives shifts to longer wavelengths (a bathochromic or red shift). For example, the fluorescence color can change from blue in acidic conditions to green or yellow-green in alkaline conditions.[7][8] The intensity of the fluorescence can also change significantly with pH.

Q3: What is the typical pKa of the 7-hydroxy group?

The pKa of the 7-hydroxy group in the ground state for the parent 7-hydroxycoumarin (umbelliferone) is around 7.1 to 7.8.[9][10] However, this value can be influenced by other substituents on the coumarin ring. For example, electron-withdrawing groups can lower the pKa, making the compound more acidic.

Q4: How do I select the correct excitation and emission wavelengths for my experiment at a specific pH?

It is highly recommended to perform an excitation and emission scan at your desired pH to determine the optimal wavelengths. Exciting at the absorption maximum and recording the entire emission spectrum will give you the emission maximum. Similarly, setting the emission to the maximum and scanning the excitation wavelengths will provide the optimal excitation wavelength.

Q5: Can I use 7-hydroxycoumarin derivatives as pH indicators?

Yes, their pH-sensitive fluorescence makes them suitable for use as fluorescent pH indicators.[9][11] They can be used to measure pH in various applications, including in biological systems like living cells. The choice of the specific derivative will depend on the desired pH range and other experimental conditions.

Quantitative Data

The photophysical properties of 7-hydroxycoumarin derivatives are highly dependent on their substitution pattern and the pH of the medium. The following tables summarize some of the reported data for various derivatives.

Table 1: Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives at Different pH Values

DerivativeConditionExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)pKaReference
7-Hydroxycoumarin (Umbelliferone)pH < 6.5320-325~452 (blue)-~7.1[9]
pH > 8.0-Blue fluorescence-[9]
6,7-DihydroxycoumarinpH 2-7~380~480-7.7[6]
3-Substituted 7-Hydroxycoumarin (Inhibitor 6d)PBS (pH 7.4)3404600.25-[3][4]
3-Substituted 7-Hydroxycoumarin (Inhibitor 7)PBS (pH 7.4)3554550.32-[3][4]
6-Fluoro-7-hydroxycoumarin-3-carboxamide (6FC-hexanamide)PBS (pH 7.4)405-0.846.2[12]
6,8-Difluoro-7-hydroxy-4-methylcoumarin ConjugatesNeutral pH365460Strongly fluorescentLower than 7-hydroxycoumarin[13]

Note: "-" indicates that the data was not specified in the cited sources.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Fluorescence Spectra

This protocol outlines the general steps to measure the fluorescence excitation and emission spectra of a 7-hydroxycoumarin derivative at various pH values.

  • Reagent Preparation:

    • Prepare a concentrated stock solution (e.g., 1-10 mM) of the 7-hydroxycoumarin derivative in a suitable solvent like DMSO or ethanol.

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Ensure the buffers have sufficient ionic strength and buffering capacity.

  • Sample Preparation:

    • For each pH value, prepare a dilute working solution of the coumarin derivative (e.g., 1-10 µM) in the corresponding buffer. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the fluorescence.

    • Prepare a blank sample for each buffer, containing the same concentration of the organic solvent but without the coumarin derivative.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the instrument parameters, such as excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Emission Spectra:

      • Place the blank sample in the fluorometer and perform a blank subtraction.

      • Replace the blank with the sample solution.

      • Set the excitation wavelength to the expected absorption maximum (e.g., 320-380 nm, depending on the derivative and pH).

      • Scan the emission wavelengths over a suitable range (e.g., 350-600 nm) to record the emission spectrum.

    • Excitation Spectra:

      • Set the emission wavelength to the maximum determined from the emission spectrum.

      • Scan the excitation wavelengths over a suitable range (e.g., 280-450 nm) to record the excitation spectrum.

    • Repeat the measurements for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both emission and excitation spectra at each pH.

    • Identify the excitation and emission maxima for each pH.

    • Plot the maximum fluorescence intensity or the ratio of intensities at two different wavelengths as a function of pH to determine the pKa.

Signaling Pathways and Workflows

ph_effect_on_fluorescence cluster_equilibrium Chemical Equilibrium in Solution cluster_fluorescence Resulting Fluorescence Protonated 7-Hydroxycoumarin (Phenol Form) Deprotonated 7-Oxycoumarin (Phenolate Form) Protonated->Deprotonated + OH⁻ Blue_Fluorescence Blue Fluorescence (Shorter Wavelength) Protonated->Blue_Fluorescence Excitation Green_Fluorescence Green/Yellow-Green Fluorescence (Longer Wavelength) Deprotonated->Green_Fluorescence Excitation Low_pH Low pH (Acidic/Neutral) Low_pH->Protonated Favors High_pH High pH (Alkaline) High_pH->Deprotonated Favors

Caption: pH-dependent equilibrium of 7-hydroxycoumarin and its effect on fluorescence emission.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of Coumarin Derivative Samples Prepare Dilute Samples in Each Buffer Stock->Samples Buffers Prepare Buffers at Various pH Values Buffers->Samples Spectra Record Excitation and Emission Spectra Samples->Spectra Plot Plot Spectra and Identify Maxima Spectra->Plot pKa Plot Intensity vs. pH to Determine pKa Plot->pKa

Caption: General experimental workflow for studying pH effects on fluorescence.

References

Technical Support Center: Mitigating Photobleaching of Coumarin Fluorophores in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to mitigate the photobleaching of coumarin fluorophores in microscopy experiments.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, providing step-by-step solutions.

Issue 1: My coumarin fluorescence signal is fading rapidly during image acquisition.

Possible Causes and Solutions:

  • High Excitation Light Intensity: The most common cause of photobleaching is excessive excitation light.

    • Solution: Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light source without changing its spectral properties.[1]

  • Prolonged Exposure Time: Continuous exposure to excitation light accelerates photobleaching.

    • Solution: Minimize the exposure time for each image. For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.[1]

  • Oxygen Availability: Molecular oxygen reacts with excited fluorophores, leading to their irreversible destruction.

    • Solution: Use a commercially available or homemade antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using an enzymatic oxygen scavenging system like glucose oxidase and catalase.[2]

Issue 2: The fluorescence signal from my coumarin-labeled sample is weak or dim from the start.

Possible Causes and Solutions:

  • Suboptimal Imaging Settings: Incorrect microscope settings can lead to poor signal detection.

    • Solution: Ensure that the excitation and emission filters are appropriate for the specific coumarin derivative you are using. Check that the objective lens is clean and properly aligned.

  • Inefficient Labeling: A low degree of labeling will result in a weak signal.

    • Solution: Verify the labeling protocol, ensuring the correct pH and buffer composition. For amine-reactive dyes, use a buffer with a pH of 8.3-8.5 and avoid buffers containing primary amines like Tris.[3] Purify the labeled protein to remove unconjugated dye, which can contribute to background noise.[3]

  • Environmental Quenching: The local environment of the fluorophore can quench its fluorescence.

    • Solution: The fluorescence of many coumarin dyes is sensitive to the polarity and viscosity of their environment.[3] If possible, try labeling a different site on the protein or use a different coumarin derivative that is less sensitive to its surroundings.

Issue 3: I am observing high background fluorescence in my images.

Possible Causes and Solutions:

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to background noise.

    • Solution: Use a spectrally distinct coumarin derivative that can be separated from the autofluorescence signal. Acquire a control image of an unstained sample to identify and potentially subtract the autofluorescence component.

  • Non-specific Staining: The fluorescent probe may be binding to unintended targets.

    • Solution: Optimize the staining protocol by including blocking steps and adjusting the probe concentration. Ensure thorough washing steps to remove unbound probes.[4]

  • Mounting Medium Issues: Some antifade reagents can contribute to background fluorescence.

    • Solution: Test different antifade reagents to find one with minimal background in your imaging channel. For example, p-phenylenediamine (PPD) can cause autofluorescence at excitation wavelengths below 500 nm.[5]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect coumarin fluorophores?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[1] This process occurs when the fluorophore, after being excited by light, enters a long-lived, highly reactive triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore.[1]

Q2: How can I choose the most photostable coumarin derivative for my experiment?

A2: The photostability of coumarin derivatives varies depending on their chemical structure. Generally, derivatives with electron-donating groups and certain heterocyclic substitutions exhibit enhanced photostability. When selecting a coumarin dye, refer to the manufacturer's specifications and published literature for data on their photobleaching quantum yields. A lower photobleaching quantum yield indicates higher photostability.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They work primarily by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation, thereby protecting the fluorophore from oxidative damage.[5] Common antifade reagents include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).[5]

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, you can prepare your own antifade mounting medium. A common recipe involves dissolving an antifade agent, such as n-propyl gallate, in a mixture of glycerol and a buffered saline solution like PBS. It's crucial to ensure the final pH of the medium is optimal for both the fluorophore's fluorescence and the antifade agent's efficacy.

Q5: Does the choice of immersion oil affect photobleaching?

A5: While the immersion oil itself does not directly cause photobleaching, a mismatch in the refractive index between the oil, coverslip, and mounting medium can lead to spherical aberrations. This can necessitate higher excitation power to achieve a sufficient signal, which in turn accelerates photobleaching. Therefore, it is important to use an immersion oil with a refractive index that closely matches that of the coverslip and mounting medium.

Data Presentation

Table 1: Comparative Photostability of Coumarin Fluorophores with Antifade Reagents

FluorophoreMounting MediumHalf-life (seconds)
Coumarin90% glycerol in PBS (pH 8.5)25[6]
CoumarinVectashield106[6]
Fluorescein90% glycerol in PBS (pH 8.5)9[6]
FluoresceinVectashield96[6]
Tetramethylrhodamine90% glycerol in PBS (pH 8.5)7[6]
TetramethylrhodamineVectashield330[6]

Table 2: Common Antifade Reagents and Their Properties

Antifade ReagentAbbreviationProperties
p-phenylenediaminePPDHighly effective, but can be toxic and may cause autofluorescence.[5]
1,4-diazabicyclo[2.2.2]octaneDABCOLess effective than PPD but also less toxic.[5]
n-propyl gallateNPGNon-toxic and can be used with live cells, but can be difficult to dissolve.[5]
TroloxA vitamin E analog that is cell-permeable and has low cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate Antifade Mounting Medium

Materials:

  • n-propyl gallate (NPG)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.

  • In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.

  • Store the final mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Mounting a Sample with Antifade Medium

Materials:

  • Fixed and stained specimen on a microscope slide

  • Antifade mounting medium

  • Coverslip

  • Pipette

  • Forceps

Procedure:

  • Carefully remove the slide from the final washing buffer, and gently touch the edge of the slide to a lint-free wipe to remove excess liquid. Do not allow the specimen to dry out.

  • Using a pipette, apply a small drop (approximately 20-50 µL) of the antifade mounting medium directly onto the specimen.

  • Hold a clean coverslip at a 45-degree angle to the slide and slowly lower it onto the mounting medium, avoiding the introduction of air bubbles.

  • Gently press down on the coverslip to spread the mounting medium evenly.

  • Remove any excess mounting medium from the edges of the coverslip with a lint-free wipe.

  • For non-hardening mounting media, you can seal the edges of the coverslip with nail polish or a commercial sealant to prevent the medium from evaporating.

  • Allow the mounting medium to cure or set according to the manufacturer's instructions before imaging. Store the slide flat and protected from light at 4°C.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ Bleached Bleached Fluorophore ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Caption: Experimental workflow for mitigating photobleaching in fluorescence microscopy.

Troubleshooting_Logic Start Dim or Fading Fluorescence Signal CheckIntensity Is Excitation Intensity Minimized? Start->CheckIntensity CheckExposure Is Exposure Time Minimized? CheckIntensity->CheckExposure Yes ReduceIntensity Reduce Intensity/ Use ND Filters CheckIntensity->ReduceIntensity No CheckAntifade Are You Using an Antifade Reagent? CheckExposure->CheckAntifade Yes ReduceExposure Shorten Exposure/ Increase Intervals CheckExposure->ReduceExposure No AddAntifade Add Antifade to Mounting Medium CheckAntifade->AddAntifade No FurtherTroubleshooting Consider Other Factors: - Labeling Efficiency - Environmental Quenching CheckAntifade->FurtherTroubleshooting Yes ReduceIntensity->CheckExposure ReduceExposure->CheckAntifade AddAntifade->FurtherTroubleshooting

Caption: Logical troubleshooting workflow for dim or fading coumarin fluorescence.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing 4-(Chloromethyl)-7-hydroxycoumarin and its Alternatives as Fluorescent Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of poorly UV-absorbing or non-fluorescent analytes is a significant challenge. Pre-column derivatization with a fluorescent tag is a widely adopted strategy to enhance the detectability of such molecules in High-Performance Liquid Chromatography (HPLC). Among the various derivatizing agents, coumarin-based reagents are notable for their strong fluorescence and reactivity towards specific functional groups. This guide provides a comparative overview of the validation of analytical methods using 4-(chloromethyl)-7-hydroxycoumarin as a standard, with a focus on its performance in comparison to other commonly used fluorescent labeling agents.

While specific, detailed validation data for this compound is not extensively available in peer-reviewed literature, its close analog, 4-bromomethyl-7-methoxycoumarin, has been widely used, particularly for the analysis of carboxylic acids.[1][2] This guide will leverage the available data for this analog and other prominent derivatizing agents to provide a comprehensive comparison of their performance characteristics.

Performance Comparison of Fluorescent Derivatizing Agents

The selection of a suitable derivatizing agent is critical for the development of a robust and sensitive analytical method. The ideal reagent should offer high reactivity, stability of the derivative, and strong fluorescence. Below is a comparative summary of 4-bromomethyl-7-methoxycoumarin (as an analog to this compound) and two other popular fluorescent labeling reagents: 9-anthryldiazomethane (ADAM) and 9-fluorenylmethyl chloroformate (FMOC-Cl).

Feature4-Bromomethyl-7-methoxycoumarin9-Anthryldiazomethane (ADAM)9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Target Analytes Carboxylic acids (e.g., fatty acids, bile acids)[1][2]Carboxylic acids[3]Primary and secondary amines, phenols, thiols
Reaction Conditions Requires catalyst (e.g., crown ether) and elevated temperature.Room temperature, no catalyst required.[3]Mild conditions, rapid reaction.
Derivative Stability Generally stable.Stable.Derivatives can be unstable, especially in the presence of primary amines.
Fluorescence Properties Strong blue fluorescence.[4]Intense fluorescence.Strong fluorescence.
Reported LOD/LOQ Picomole to femtomole levels have been reported for fatty acids.[4]Picomole detection of fatty acids is achievable.[3]Detection limits in the range of 0.01-0.05 µg/mL for fatty acids.[5]
Linearity N/AN/AExcellent linearity with correlation coefficients >0.9995 for fatty acids.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful validation of an analytical method. Below are generalized methodologies for the derivatization of carboxylic acids using a coumarin-based reagent and subsequent HPLC analysis.

Derivatization of Carboxylic Acids with a Coumarin-Based Reagent

This protocol is based on the use of 4-bromomethyl-7-methoxycoumarin and is expected to be adaptable for this compound with appropriate optimization.

Materials:

  • Carboxylic acid standard or sample

  • This compound or 4-bromomethyl-7-methoxycoumarin solution (in acetone or acetonitrile)

  • Crown ether catalyst (e.g., 18-crown-6) solution

  • Anhydrous potassium carbonate

  • HPLC-grade acetone or acetonitrile

  • Vials for reaction

Procedure:

  • To a solution of the carboxylic acid in acetone or acetonitrile, add an excess of the coumarin derivatizing agent.

  • Add the crown ether catalyst and anhydrous potassium carbonate to the mixture.

  • Seal the vial and heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or subjected to a cleanup step if necessary.

HPLC Analysis of Derivatized Carboxylic Acids

Instrumentation:

  • HPLC system equipped with a fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Injection Volume: 10-20 µL

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific coumarin derivative. For many coumarin derivatives, excitation is around 320-340 nm and emission is around 390-410 nm.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Carboxylic Acid Sample/Standard Solvent Dissolve in Acetonitrile/Acetone Sample->Solvent Reagent Add 4-(chloromethyl)-7- hydroxycoumarin Solvent->Reagent Catalyst Add Crown Ether & K2CO3 Reagent->Catalyst Heat Heat (e.g., 70°C) Catalyst->Heat HPLC Inject into HPLC Heat->HPLC Separation C18 Reversed-Phase Separation HPLC->Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Derivatization and HPLC analysis workflow.

reagent_comparison cluster_features Key Performance Characteristics Coumarin Coumarin-based (e.g., this compound) Reactivity Reactivity & Conditions Coumarin->Reactivity Catalyst, Heat Stability Derivative Stability Coumarin->Stability Good Sensitivity Sensitivity (LOD/LOQ) Coumarin->Sensitivity High ADAM ADAM (9-anthryldiazomethane) ADAM->Reactivity Room Temp, No Catalyst ADAM->Stability Good ADAM->Sensitivity High FMOC FMOC-Cl (9-fluorenylmethyl chloroformate) FMOC->Reactivity Mild, Fast FMOC->Stability Variable FMOC->Sensitivity Very High

Comparison of derivatizing agent features.

Conclusion

References

A Comparative Guide to Fluorescent Labeling Reagents for Fatty Acid Analysis: 4-(Chloromethyl)-7-hydroxycoumarin vs. 4-bromomethyl-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the choice of a fluorescent labeling reagent is critical for achieving high sensitivity and reliable results, particularly when using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Fatty acids lack a native chromophore or fluorophore, making derivatization a necessary step for sensitive detection.[1][2] This guide provides a detailed comparison of two coumarin-based derivatization reagents: the well-established 4-bromomethyl-7-methoxycoumarin (BMMC) and the less commonly used 4-(chloromethyl)-7-hydroxycoumarin (CMHC).

Overview of Derivatization Chemistry

Both BMMC and CMHC are alkylating agents that react with the carboxylate group of fatty acids to form highly fluorescent coumarin esters. This reaction, a nucleophilic substitution, is typically facilitated by a base or a phase-transfer catalyst. The choice of the leaving group (bromide in BMMC, chloride in CMHC) and the substituent at the 7-position (methoxy in BMMC, hydroxyl in CMHC) influences the reagent's reactivity, the stability of the resulting derivative, and its fluorescence characteristics.

Head-to-Head Comparison of Reagent Properties

The selection of a derivatization agent depends on several factors, including reaction kinetics, the stability of the fluorescent product, and the photophysical properties of the label. The following table summarizes the key properties of BMMC and CMHC.

Property4-bromomethyl-7-methoxycoumarin (BMMC)This compound (CMHC)
Molecular Formula C₁₁H₉BrO₃C₁₀H₇ClO₃
Molecular Weight 269.09 g/mol 210.61 g/mol
Leaving Group BromideChloride
Reactivity High (Bromide is a good leaving group)Moderate (Chloride is a less effective leaving group than bromide)
Fluorescence (Derivative) λex ≈ 322 nm; λem ≈ 395 nmExpected to be pH-sensitive due to the phenolic hydroxyl group.
Key Advantages Well-established reagent with numerous applications.[3][4][5] High reactivity allows for mild reaction conditions. Stable fluorescence signal.Potentially higher quantum yield in certain solvents. The hydroxyl group could be used for secondary derivatization.
Key Disadvantages Can be light-sensitive.Slower reaction kinetics may require harsher conditions (higher temperature or longer reaction time). Fluorescence is likely pH-dependent, which can affect reproducibility.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate quantification of fatty acids. Below are representative protocols for derivatization using BMMC and an inferred protocol for CMHC based on its chemical properties.

Derivatization Protocol for 4-bromomethyl-7-methoxycoumarin (BMMC)

This protocol is based on established methods for the derivatization of carboxylic acids with BMMC.[3][4][6]

  • Sample Preparation: Dissolve the fatty acid sample in a suitable aprotic solvent such as acetonitrile.

  • Reaction Mixture: To the fatty acid solution, add a 2-5 fold molar excess of BMMC.

  • Catalysis: Add a catalyst to facilitate the reaction. Common choices include a non-nucleophilic base like triethylamine or a phase-transfer catalyst such as 18-crown-6 with potassium carbonate.

  • Incubation: Heat the reaction mixture at 60-70°C for 30-90 minutes. The optimal time and temperature should be determined empirically.

  • Work-up: After cooling, the reaction mixture can be directly injected into the HPLC system or subjected to a liquid-liquid extraction to remove excess reagent and catalyst.

Inferred Derivatization Protocol for this compound (CMHC)

While no specific protocol for fatty acid derivatization with CMHC is readily available in the literature, a plausible protocol can be inferred from its chemical structure and reactivity.[7]

  • Sample Preparation: Dissolve the fatty acid sample in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Reaction Mixture: Add a 3-10 fold molar excess of CMHC to the fatty acid solution. A higher excess may be required due to its lower reactivity compared to BMMC.

  • Catalysis: A stronger base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or a higher concentration of a weaker base with a phase-transfer catalyst might be necessary.

  • Incubation: Heat the mixture at a higher temperature (e.g., 80-100°C) for a longer duration (e.g., 1-2 hours) compared to BMMC. Progress of the reaction should be monitored (e.g., by TLC or a pilot HPLC run).

  • Work-up: Similar to the BMMC protocol, the reaction mixture can be directly analyzed or purified by extraction. Given the phenolic hydroxyl group, pH control during extraction is important.

Performance Data Comparison

Quantitative data on the performance of these two reagents in fatty acid analysis is summarized below. Data for BMMC is derived from published literature, while the performance of CMHC is largely projected based on its chemical properties.

Performance Metric4-bromomethyl-7-methoxycoumarin (BMMC)This compound (CMHC) (Projected)
Reaction Time 30 - 90 minutes60 - 120 minutes
Reaction Temperature 60 - 70 °C80 - 100 °C
Derivative Stability GoodModerate to Good (potential for side reactions at the hydroxyl group)
Fluorescence Intensity HighHigh, but potentially variable with pH and solvent
Limit of Detection Low (fmol to pmol range)Expected to be in a similar range, but may be affected by fluorescence variability

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams outline the chemical reactions and the overall experimental workflow.

Derivatization of Fatty Acids with Coumarin Reagents cluster_BMMC 4-bromomethyl-7-methoxycoumarin (BMMC) Reaction cluster_CMHC This compound (CMHC) Reaction BMMC BMMC Ester1 Fluorescent Ester BMMC->Ester1 Δ FattyAcid1 R-COOH Catalyst1 Base / Catalyst FattyAcid1->Catalyst1 + Catalyst1->BMMC + CMHC CMHC Ester2 Fluorescent Ester CMHC->Ester2 Δ FattyAcid2 R-COOH Catalyst2 Base / Catalyst FattyAcid2->Catalyst2 + Catalyst2->CMHC +

Caption: Chemical derivatization of fatty acids with BMMC and CMHC.

General Workflow for Fatty Acid Analysis Sample Fatty Acid Sample Derivatization Derivatization with BMMC or CMHC Sample->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for fatty acid analysis using fluorescent labeling.

Conclusion and Recommendations

4-bromomethyl-7-methoxycoumarin (BMMC) is a well-documented and reliable fluorescent labeling reagent for the analysis of fatty acids. Its high reactivity allows for relatively mild reaction conditions, and its methoxy group ensures a stable and reproducible fluorescence signal. For most applications, BMMC remains the reagent of choice due to the extensive body of literature supporting its use and predictable performance.

This compound (CMHC) represents a potential, albeit less studied, alternative. Its primary drawback is the lower reactivity of the chloromethyl group, which likely necessitates harsher derivatization conditions. Furthermore, the pH-sensitive fluorescence of the 7-hydroxy group could introduce variability in the analytical signal, requiring careful control of buffer conditions in the HPLC mobile phase. However, this pH sensitivity could potentially be exploited in studies aiming to probe the microenvironment of the labeled fatty acids.

For researchers seeking a robust and well-validated method for routine fatty acid quantification, BMMC is the recommended choice. For those engaged in novel assay development or requiring a probe with environmentally sensitive fluorescence, CMHC may warrant investigation, with the caveat that significant methods development and optimization will be required.

References

Performance comparison of different coumarin derivatives for thiol detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of biothiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—are critical in understanding cellular redox homeostasis and their roles in various physiological and pathological processes. Coumarin-based fluorescent probes have emerged as powerful tools for this purpose due to their excellent photophysical properties, including high sensitivity and "turn-on" fluorescence capabilities. This guide provides an objective comparison of the performance of several recently developed coumarin derivatives for thiol detection, supported by experimental data from peer-reviewed literature.

Performance Comparison of Coumarin Derivatives

The efficacy of a fluorescent probe is determined by several key performance indicators, including its limit of detection (LOD), limit of quantification (LOQ), reaction time, and fluorescence quantum yield (Φ). The following tables summarize the quantitative performance data for different coumarin derivatives in detecting essential biothiols.

Disclaimer: The data presented below is compiled from various studies. Experimental conditions such as buffer composition, pH, and temperature may vary between studies, which can influence the reported performance metrics.

Cysteine (Cys) Detection
Coumarin DerivativeLimit of Detection (LOD)Limit of Quantification (LOQ)Reaction TimeFluorescence Quantum Yield (Φ) of ProductFluorescence Fold Increase
SWJT-14 [1][2][3]0.02 µM[1][2]Not Reported< 20 min[1]2.8%[1]311-fold[1]
Probe for Cys/Hcy 65 nM (0.065 µM)Not ReportedNot ReportedNot ReportedNot Reported
MCA [4]6.8 nM (0.0068 µM)[4]Not ReportedNot ReportedNot ReportedNot Reported
Probe-Cys [5]47.7 nM (0.0477 µM)[5]Not Reported~30 min[5]Not ReportedNot Reported
Homocysteine (Hcy) Detection
Coumarin DerivativeLimit of Detection (LOD)Limit of Quantification (LOQ)Reaction TimeFluorescence Quantum Yield (Φ) of ProductFluorescence Fold Increase
SWJT-14 [1][2][3]0.42 µM[1][2]Not Reported< 40 min[1]2.3%[1]13.7-fold[1]
Probe for Cys/Hcy 79 nM (0.079 µM)Not ReportedNot ReportedNot ReportedNot Reported
Glutathione (GSH) Detection
Coumarin DerivativeLimit of Detection (LOD)Limit of Quantification (LOQ)Reaction TimeFluorescence Quantum Yield (Φ) of ProductFluorescence Fold Increase
SWJT-14 [1][2][3]0.92 µM[1][2]Not Reported< 20 min[1]1.67%[1]2-fold[1]
KC-Br [6][7]Not ReportedNot ReportedNot ReportedNot ReportedSignificant increase[7]

Signaling Pathways and Reaction Mechanisms

The detection of thiols by coumarin-based probes typically involves a "turn-on" fluorescence mechanism, where the probe transitions from a non-fluorescent to a highly fluorescent state upon reaction with a thiol. The primary mechanisms include Michael addition and nucleophilic aromatic substitution.

Michael Addition Mechanism

In this mechanism, the thiol group of the biothiol acts as a nucleophile and attacks an electron-deficient carbon-carbon double bond (an α,β-unsaturated ketone) on the coumarin probe. This reaction disrupts the quenching pathway and restores the fluorescence of the coumarin core.

G Probe Non-fluorescent Coumarin Probe (with α,β-unsaturated ketone) Intermediate Thiol-Adduct Intermediate Probe->Intermediate Michael Addition Thiol Biothiol (Cys, Hcy, GSH) Thiol->Intermediate Product Highly Fluorescent Product Intermediate->Product Intramolecular Rearrangement (optional) G Probe Non-fluorescent Coumarin Probe (with leaving group) Product Highly Fluorescent Thioether Product Probe->Product Nucleophilic Aromatic Substitution Thiol Biothiol (Cys, Hcy, GSH) Thiol->Product G cluster_prep Preparation cluster_invitro In Vitro Assay cluster_incell Cellular Imaging A Synthesize & Purify Coumarin Probe B Characterize Probe (NMR, MS) A->B C Prepare Probe & Thiol Solutions D Incubate Probe with Thiols C->D E Measure Fluorescence D->E F Calculate LOD, LOQ, etc. E->F G Culture Cells H Incubate Cells with Probe G->H I Wash Cells H->I J Acquire Fluorescence Images I->J

References

A Guide to Inter-Laboratory Comparison of HPLC Methods Utilizing Coumarin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods that employ coumarin derivatization for the sensitive detection of various analytes. By presenting supporting experimental data from multiple studies, this document aims to assist researchers in selecting and implementing the most suitable derivatization strategy for their analytical needs. The focus is on the derivatization of analytes such as amino acids, aldehydes, and phenols to enhance their detectability, particularly with fluorescence detectors.

Comparative Performance of Coumarin Derivatization Agents in HPLC

The use of coumarin-based derivatizing agents significantly enhances the sensitivity of HPLC methods for compounds that lack a strong chromophore or fluorophore. The selection of the derivatization reagent is critical and depends on the target analyte's functional group. This section compares the performance of different coumarin derivatization methods based on published single-laboratory validation data.

Table 1: Performance Comparison of HPLC Methods Using Different Coumarin Derivatization Reagents

Derivatization ReagentAnalyte TypeHPLC ColumnMobile PhaseDetectorLinearity (r²)Precision (%RSD)Accuracy/Recovery (%)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC) Amino AcidsNot SpecifiedNot SpecifiedFLD, ESI-MS/MSNot SpecifiedIntra-day: < 13%, Inter-day: < 18%83 - 107%LOQ: 1.1-30.0 times lower than 6-AQC[1]
N-substituted coumaryl hydroxylamines (1a and 1b) AldehydesC18 (4.5 x 150 mm)Not SpecifiedFLDNot Specified7.23%Not SpecifiedLOD: 1.6 nM[2]
Coumarin-6-sulfonyl chloride (C6SCl) PhenolsMonolithicAcetonitrile:Water (50:50)FLDNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
4-Bromomethyl-7-methoxycoumarin Carboxylic AcidsReversed-phaseNot SpecifiedFLDNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. This section outlines the key experimental protocols for derivatization and HPLC analysis as described in the cited literature.

Derivatization of Amino Acids with Cou151DSC

This method provides a rapid and mild derivatization procedure for amino acids.[1]

  • Reagents: Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC), Borate buffer, Amino acid standards or sample.

  • Procedure:

    • Mix the amino acid solution with borate buffer.

    • Add the Cou151DSC reagent.

    • Incubate the mixture at 40°C for 5 minutes.[1]

    • The reaction is quenched, and the sample is ready for HPLC analysis.

Derivatization of Aldehydes with N-substituted coumaryl hydroxylamines

This protocol is suitable for the analysis of aldehydes in various matrices, including foodstuffs.[2]

  • Reagents: N-substituted coumaryl hydroxylamine (1a or 1b), Methanol, Acetic acid/sodium acetate buffer (pH 3.5).

  • Procedure:

    • Mix the aldehyde sample (in methanol) with the derivatization agent.[2]

    • Add the acetic acid/sodium acetate buffer.[2]

    • Heat the mixture at 70°C for 1 hour.[2]

    • Cool the mixture to room temperature before injection into the HPLC system.[2]

Derivatization of Phenols with Coumarin-6-sulfonyl chloride (C6SCl)

This method utilizes a microfluidic reactor for efficient pre-column derivatization.[3]

  • Reagents: Coumarin-6-sulfonyl chloride (C6SCl), Sodium carbonate solution (0.1 M), Phenol standards or sample.

  • Procedure:

    • Adjust the pH of the phenol sample to 8.5-9.0 with sodium carbonate solution.[3]

    • Introduce the sample and C6SCl into a microfluidic reactor.

    • Allow the reaction to proceed for 3 minutes at ambient temperature.[3]

    • The derivatized sample is then directly injected into the HPLC system.[3]

Visualizing the Workflow and Logic

To better understand the processes involved in coumarin derivatization and inter-laboratory comparisons, the following diagrams illustrate the key steps and relationships.

G Figure 1: General Workflow for HPLC Analysis with Pre-column Coumarin Derivatization cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Analyte-containing Sample Reaction Derivatization Reaction Sample->Reaction Deriv_Agent Coumarin Derivatization Agent Deriv_Agent->Reaction HPLC HPLC Separation Reaction->HPLC Injection Detector Fluorescence Detection HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for HPLC analysis using pre-column coumarin derivatization.

G Figure 2: Conceptual Framework for an Inter-Laboratory Comparison Study cluster_planning Study Planning cluster_execution Execution by Participating Laboratories cluster_analysis Data Analysis & Comparison Protocol Standardized Protocol Development LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC Samples Preparation of Homogeneous Samples Samples->LabA Samples->LabB Samples->LabC Results Collection of Raw Data LabA->Results LabB->Results LabC->Results Stats Statistical Analysis (e.g., ANOVA) Results->Stats Comparison Performance Method Comparison Stats->Comparison

Caption: Conceptual framework for conducting an inter-laboratory comparison study.

Conclusion

References

A Comparative Guide to Thiol Detection: 4-(Chloromethyl)-7-hydroxycoumarin-Based Assays in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biochemistry and drug development, the accurate quantification of thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), is paramount for understanding redox homeostasis and various pathological conditions. Fluorescent probes have emerged as a highly sensitive tool for this purpose. This guide provides a comparative analysis of assays based on 4-(chloromethyl)-7-hydroxycoumarin and its analogs against other common thiol detection methods.

While specific inter-laboratory validation data on the quantitative accuracy and precision of this compound is not extensively documented in publicly available literature, its performance can be benchmarked against other well-characterized fluorescent probes and traditional methods. This guide leverages data from closely related coumarin derivatives and alternative assays to provide a functional comparison.

Quantitative Performance of Thiol Detection Assays

The selection of an appropriate thiol detection assay depends on several key performance indicators. The following table summarizes the quantitative data for a representative coumarin-based probe alongside other prevalent methods.

FeatureRepresentative Coumarin-Based Probe (SNAr Mechanism)Ellman's Assay (DTNB)Maleimide Probes (e.g., N-(1-pyrenyl)maleimide)BODIPY-Based Probes (e.g., BODIPY-FL L-cystine)
Limit of Detection (LOD) 10 - 100 nM[1]~3 µM[2]~50 nM[1]~20 nM[1]
Linear Range 0 - 100 µM[2]0.1 - 1.6 mM[2]Not specifiedNot specified
Reaction Time Seconds to 10 minutes[2]15 - 30 minutes[2]Minutes to hours[1]Minutes[1]
Detection Method Fluorometric[2]Colorimetric (Absorbance at 412 nm)[2]Fluorometric[1]Fluorometric[1]
Selectivity High for thiols over other amino acids[1]General thiol detection[2]Reacts with thiols, but can also react with amines at higher pH[1]High for thiols due to the disulfide exchange mechanism[1]
Live Cell Imaging Yes[2]Not suitable[2]YesYes[1]

Signaling Pathways and Reaction Mechanisms

The chemical reaction between the probe and a thiol is fundamental to the detection mechanism, leading to a change in the fluorophore's properties and a detectable signal.

Reaction Mechanism of a Coumarin-Based Thiol Probe Thiol Thiol (R-SH) e.g., Glutathione ThiolAdduct Thiol-Coumarin Adduct (High Fluorescence) Thiol->ThiolAdduct Nucleophilic Aromatic Substitution (SNAr) CoumarinProbe 4-Halo-Coumarin Derivative (Low Fluorescence) CoumarinProbe->ThiolAdduct Fluorescence Emitted Light (Detected Signal) ThiolAdduct->Fluorescence Light Excitation Light Light->ThiolAdduct

Figure 1. Reaction mechanism of a representative coumarin-based thiol probe.

Coumarin-based probes, such as this compound, typically operate through a nucleophilic aromatic substitution (SNAr) mechanism. The thiol group attacks the electron-deficient aromatic ring of the coumarin, displacing the leaving group (in this case, chloride). This reaction leads to the formation of a highly fluorescent thiol-coumarin adduct, resulting in a "turn-on" fluorescence signal.

Experimental Workflows

A typical experimental workflow for quantifying thiols using a fluorescent probe involves sample preparation, reaction with the probe, and fluorescence measurement. The workflow can be adapted for different sample types, including cell lysates and purified systems.

General Experimental Workflow for Thiol Quantification cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis SamplePrep Prepare Thiol Standards & Unknown Samples Reaction Mix Samples/Standards with Probe Solution SamplePrep->Reaction ProbePrep Prepare Probe Stock Solution (e.g., in DMSO) ProbePrep->Reaction Incubation Incubate at Room Temperature (Protected from Light) Reaction->Incubation Measurement Measure Fluorescence (Plate Reader or Fluorometer) Incubation->Measurement StdCurve Generate Standard Curve Measurement->StdCurve Quantification Quantify Thiol Concentration in Unknown Samples StdCurve->Quantification

Figure 2. General workflow for thiol quantification using a fluorescent probe.

Experimental Protocols

Below are representative protocols for thiol quantification using a coumarin-based fluorescent probe and the alternative Ellman's assay. These are general guidelines and may require optimization for specific experimental conditions.

Protocol 1: Thiol Quantification with a Representative Coumarin-Based Probe

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a 10 mM stock solution of the coumarin probe in anhydrous DMSO.

  • Thiol Standard Solutions: Prepare a series of standard solutions of a known thiol (e.g., glutathione) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Unknown Samples: Prepare unknown samples in the same buffer as the standards.

2. Assay Procedure:

  • In a 96-well microplate, add 180 µL of the standard or unknown sample solutions to individual wells.

  • Add 20 µL of the coumarin probe stock solution to each well to achieve the desired final concentration (e.g., 10-50 µM).

  • Incubate the plate at room temperature for an appropriate time (e.g., 10-30 minutes), protected from light. The optimal incubation time should be determined empirically.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the thiol-adduct (e.g., Ex/Em = ~390/~490 nm, but should be determined experimentally for the specific probe).

  • Use a buffer blank containing the probe to subtract background fluorescence.

4. Data Analysis:

  • Subtract the blank reading from all measurements.

  • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

  • Determine the concentration of thiols in the unknown samples by interpolating their fluorescence values from the standard curve.

Protocol 2: Thiol Quantification using Ellman's Assay (DTNB)

1. Reagent Preparation:

  • DTNB Reagent: Prepare a stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Thiol Standard Solutions: Prepare a series of glutathione standards in the same buffer.

  • Unknown Samples: Prepare unknown samples in the same buffer.

2. Assay Procedure:

  • In a 96-well microplate, add a specific volume of the standard or unknown sample to each well.

  • Add the DTNB reagent to each well to initiate the reaction.

  • Incubate the plate at room temperature for 15-30 minutes.[2]

3. Absorbance Measurement:

  • Measure the absorbance at 412 nm using a microplate reader.[2]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the thiol concentration in the unknown samples from the standard curve.

Conclusion

While specific quantitative performance metrics for this compound remain to be extensively published, the broader class of coumarin-based probes offers a sensitive and rapid method for thiol detection, particularly advantageous for live-cell imaging. The choice of assay should be guided by the specific requirements of the experiment, including the desired sensitivity, the nature of the sample, and the available instrumentation. For absolute quantification, methods like HPLC remain a gold standard, while for high-throughput screening and cellular imaging, fluorescent probes provide a powerful alternative. Researchers are encouraged to perform in-house validation to determine the most suitable assay for their specific application.

References

A Comparative Guide to the Mass Spectrometric Characterization of 4-(Chloromethyl)-7-hydroxycoumarin Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric characterization of reaction products derived from 4-(chloromethyl)-7-hydroxycoumarin, a versatile reagent for the derivatization of nucleophilic biomolecules. We present a comparative analysis of its performance against alternative derivatization agents, supported by experimental data and detailed protocols to aid in the development of robust analytical methods.

Introduction to this compound as a Derivatization Reagent

This compound is a valuable tool in analytical chemistry, particularly for the derivatization of molecules containing thiol (-SH) and amino (-NH2) groups. The chloromethyl group serves as a reactive site for nucleophilic substitution, forming a stable covalent bond with the analyte. The coumarin core provides a strong chromophore and fluorophore, facilitating detection by UV and fluorescence spectroscopy. More importantly for this guide, the coumarin moiety imparts favorable ionization characteristics and predictable fragmentation patterns in mass spectrometry, enabling sensitive and specific quantification of derivatized analytes.

Reaction Products and their Mass Spectrometric Behavior

The primary reaction of this compound involves the nucleophilic attack of a thiol or amino group on the chloromethyl carbon, resulting in the displacement of the chlorine atom and the formation of a thioether or amine linkage, respectively.

Reaction with Thiols (e.g., Glutathione, Cysteine)

A key application of this compound is the derivatization of low-molecular-weight thiols, such as glutathione (GSH) and cysteine (Cys), which play crucial roles in cellular redox homeostasis and detoxification pathways.

The reaction with glutathione yields a glutathione S-conjugate. The positive ion electrospray ionization mass spectrum of this conjugate is expected to show a prominent protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this ion typically results in characteristic fragmentation patterns. These include the neutral loss of the pyroglutamic acid residue (129 Da) and the glycine residue (75 Da) from the glutathione moiety. A fragmentation-based method has been established to differentiate various classes of glutathione conjugates, which can aid in confirming the structure of the derivatized product[1][2]. In negative ion mode, precursor ion scanning for m/z 272 can be a useful technique for the detection of glutathione conjugates[3].

Similarly, the reaction with cysteine produces a cysteine adduct. Its mass spectrum would also be characterized by the protonated molecular ion and specific fragment ions resulting from the cleavage of the coumarin-cysteine bond and fragmentation of the cysteine residue itself.

Comparative Analysis with Alternative Derivatization Reagents

Several reagents are available for the derivatization of thiols for LC-MS analysis. The choice of reagent can significantly impact the sensitivity, selectivity, and robustness of the analytical method. Below is a comparison of this compound with other commonly used reagents.

Derivatization ReagentTarget Functional GroupIonization EnhancementKey Fragmentation CharacteristicsAdvantagesDisadvantages
This compound Thiols, AminesGoodNeutral loss of coumarin moiety fragments.Good ionization efficiency, fluorescent tag.Less common in literature compared to others for MS.
N-Ethylmaleimide (NEM) ThiolsModerateCharacteristic fragmentation of the NEM-adduct.Well-established, good selectivity for thiols.Can form side products, potential for instability[4].
Iodoacetamide (IAM) ThiolsModerateStable adducts with predictable fragmentation.Widely used in proteomics for cysteine alkylation.Slower reaction kinetics compared to maleimides.
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) Dienes (for Vitamin D analysis)ExcellentForms stable Diels-Alder adducts with distinct fragmentation.High sensitivity enhancement[5].Specific for conjugated dienes, not directly for thiols.
Selenium-based Reagents (e.g., ebselen) ThiolsGoodTunable fragmentation, facile cleavage of Se-S bond.Highly selective, rapid, and reversible reaction[6].Less commercially available than other reagents.

Table 1: Comparison of Thiol Derivatization Reagents for LC-MS Analysis.

Experimental Protocols

Derivatization of Thiols with this compound

This protocol provides a general procedure for the derivatization of thiol-containing compounds. Optimization of reaction conditions (e.g., pH, temperature, and incubation time) may be necessary for specific analytes.

Materials:

  • This compound solution (10 mM in acetonitrile)

  • Thiol-containing sample (e.g., glutathione standard or biological extract)

  • Ammonium bicarbonate buffer (100 mM, pH 8.5)

  • Acetonitrile

  • Formic acid

Procedure:

  • To 100 µL of the sample in an Eppendorf tube, add 100 µL of the ammonium bicarbonate buffer.

  • Add 50 µL of the this compound solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • After incubation, cool the mixture to room temperature.

  • Acidify the reaction mixture with 10 µL of formic acid to stop the reaction.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for LC-MS analysis.

LC-MS/MS Analysis of Derivatized Products

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM) or product ion scan. For targeted analysis of a specific derivatized thiol, MRM transitions should be optimized by infusing the derivatized standard. For structural confirmation, a product ion scan of the precursor ion [M+H]⁺ is performed.

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the key chemical reactions and analytical workflows.

G Reaction of this compound with a Thiol cluster_reactants Reactants cluster_product Product Coumarin 4-(chloromethyl)-7- hydroxycoumarin Product Derivatized Thiol (Thioether) Coumarin->Product + Thiol R-SH (e.g., Glutathione, Cysteine) Thiol->Product

Caption: Reaction of this compound with a thiol.

G LC-MS/MS Workflow for Derivatized Thiols Sample Sample Preparation (Extraction of Thiols) Derivatization Derivatization with This compound Sample->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MS/MS Analysis) ESI->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

Caption: Analytical workflow for derivatized thiols.

G Fragmentation of Derivatized Glutathione Parent [M+H]+ Frag1 [M+H - 129]+ (Loss of pyroglutamic acid) Parent->Frag1 CID Frag2 [M+H - 75]+ (Loss of glycine) Parent->Frag2 CID Frag3 Coumarin-related ions Parent->Frag3 CID

Caption: Fragmentation of derivatized glutathione in MS/MS.

References

The Decisive Advantage: 7-Amino-4-Methylcoumarin as a High-Performance Fluorescent Reporter

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of an optimal reporter molecule is paramount to experimental success. This guide provides a comprehensive comparison of 7-amino-4-methylcoumarin (AMC) against common alternatives, underscoring its advantages through quantitative data, detailed experimental protocols, and illustrative signaling pathways.

7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore widely recognized for its utility in a variety of biochemical assays.[1][2] Its core advantage lies in the significant increase in fluorescence upon enzymatic cleavage from a quenched conjugate, a "turn-on" mechanism that provides a high signal-to-noise ratio.[2] This property makes AMC an indispensable tool in drug discovery and diagnostics for monitoring enzyme activity.[1][2]

Performance Comparison at a Glance

To facilitate an objective assessment, the following table summarizes the key photophysical properties of AMC and three widely used fluorescent dyes: Fluorescein, Rhodamine B, and Alexa Fluor 350.

Property7-Amino-4-methylcoumarin (AMC)FluoresceinRhodamine BAlexa Fluor 350
Excitation Max (nm) ~341-351[3]~494~554~346
Emission Max (nm) ~430-441[3]~520[4]~576~442
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~19,000 (for AMCA)[3]~70,000[5]~106,000[1]~19,000[6]
Quantum Yield (Φ) ~0.5 (in Ethanol)[7]~0.93[5]~0.31 (in water)[5]~0.24[8]
Photostability GoodLow[5]Moderate[5]High[8]
pH Sensitivity Relatively stable at physiological pH[3]Highly sensitive[4]Less sensitive than FluoresceinInsensitive over a broad pH range

Key Advantages of 7-Amino-4-Methylcoumarin

AMC's distinct characteristics offer several advantages in specific experimental contexts:

  • "Turn-On" Fluorescence for High-Sensitivity Assays: The quenched-to-fluorescent transition upon substrate cleavage provides a low background and a robust signal, ideal for enzyme activity assays.[2]

  • Favorable pH Stability: Unlike fluorescein, whose fluorescence is highly pH-dependent, AMC maintains relatively stable fluorescence at physiological pH, making it a more reliable choice for assays with potential pH fluctuations.[3][4]

  • Blue Emission for Multiplexing: AMC's blue fluorescence allows for its use in multiplexing assays with green and red-emitting fluorophores, minimizing spectral overlap.

Experimental Protocols

General Enzyme Activity Assay using an AMC-Conjugated Substrate

This protocol describes a typical workflow for measuring the activity of a protease using a peptide substrate conjugated to AMC.

Materials:

  • Enzyme of interest

  • AMC-conjugated peptide substrate (e.g., for caspase-3, Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the AMC-conjugated substrate in DMSO.

  • Dilute the enzyme and substrate to their final working concentrations in the assay buffer.

  • Add the enzyme solution to the wells of the microplate.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.

  • Continue to record the fluorescence at regular intervals to monitor the reaction progress.

  • The rate of increase in fluorescence is proportional to the enzyme activity.

cluster_0 Enzyme Assay Workflow A Prepare Enzyme and AMC-Substrate Solutions B Add Enzyme to Microplate Well A->B C Initiate Reaction with AMC-Substrate B->C D Measure Fluorescence (Ex: ~350nm, Em: ~440nm) C->D E Monitor Fluorescence Increase Over Time D->E F Calculate Enzyme Activity E->F cluster_0 FRET Assay Principle Donor Protein A-AMC (Donor) FRET FRET Donor->FRET Interaction Donor_Emission Donor Emission (~440 nm) Donor->Donor_Emission No Interaction Acceptor Protein B-Acceptor Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Excitation Excitation (~350 nm) Excitation->Donor FRET->Acceptor cluster_0 Kinase Activity Assay Kinase Active Kinase Phospho_Substrate Phosphorylated AMC-Peptide Kinase->Phospho_Substrate Phosphorylation Substrate AMC-Peptide Substrate Substrate->Phospho_Substrate AMC Fluorescent AMC Substrate->AMC Cleavage ATP ATP ATP->Phospho_Substrate Phospho_Substrate->Substrate Dephosphorylation Phosphatase Phosphatase Phosphatase->Substrate Protease Protease Protease->AMC cluster_0 Phosphatase Activity Assay Phosphatase Active Phosphatase Substrate AMC-Peptide Phosphatase->Substrate Dephosphorylation Phospho_Substrate Phosphorylated AMC-Peptide Phospho_Substrate->Substrate AMC Fluorescent AMC Substrate->AMC Cleavage Protease Protease Protease->AMC

References

Evaluating the Specificity of 4-(Chloromethyl)-7-hydroxycoumarin for Diverse Functional Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and fluorescent labeling, the precise and selective modification of biomolecules is paramount. 4-(chloromethyl)-7-hydroxycoumarin (CMHC) has emerged as a versatile reagent for these applications, primarily recognized for its utility as a fluorescent tag and a photolabile protecting group. This guide provides an objective evaluation of the specificity of CMHC towards different functional groups, offering a comparative analysis with alternative reagents, supported by established chemical principles and detailed experimental protocols.

Reactivity Profile of this compound

The reactivity of CMHC is governed by a nucleophilic substitution reaction where the chloromethyl group serves as an electrophilic site for attack by various nucleophiles. The primary functional groups of interest in a biological context are thiols (from cysteine residues), amines (from lysine residues and N-termini), and alcohols (from serine, threonine, and tyrosine residues).

The specificity of CMHC towards these groups is directly related to their intrinsic nucleophilicity, which generally follows the order: Thiol > Amine > Alcohol . This hierarchy in reactivity forms the basis for the selective labeling of biomolecules under controlled reaction conditions.

Data Presentation: A Comparative Overview

While direct, side-by-side quantitative kinetic studies comparing the reaction of CMHC with thiols, amines, and alcohols under identical conditions are not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be constructed based on fundamental chemical principles and data from related studies. The following table summarizes the expected relative reactivity and provides illustrative second-order rate constants to demonstrate the specificity of CMHC.

Functional GroupModel Amino AcidExpected Relative ReactivityIllustrative Second-Order Rate Constant (M⁻¹s⁻¹)Key Reaction Conditions
Thiol (-SH) CysteineVery High10² - 10³pH 7-8
Amine (-NH₂) LysineModerate1 - 10pH 8-9
Alcohol (-OH) SerineLow< 0.1pH > 9, with catalyst

Disclaimer: The rate constants presented are illustrative and intended for comparative purposes to highlight the expected trend in reactivity. Actual experimental values may vary depending on specific reaction conditions such as pH, temperature, solvent, and the steric environment of the functional group.

Comparison with Alternative Labeling Reagents

Several other classes of reagents are commonly employed for the modification of biomolecules, each with its own set of advantages and disadvantages in terms of reactivity and specificity.

Reagent ClassTarget Functional Group(s)Reaction MechanismKey AdvantagesKey Disadvantages
This compound Thiols, Amines, AlcoholsNucleophilic SubstitutionFluorescent tag, Photolabile potentialLower reactivity than maleimides for thiols
Maleimides Primarily ThiolsMichael AdditionHigh thiol specificity and reactivityPotential for hydrolysis and reaction with amines at high pH
Iodoacetamides Primarily ThiolsNucleophilic SubstitutionStable thioether bondLower reactivity than maleimides, light sensitive
NHS Esters Primarily AminesAcylationHigh reactivity towards primary aminesHydrolytically unstable, can react with other nucleophiles

Experimental Protocols

To quantitatively assess the specificity of CMHC, detailed kinetic studies are required. Below are generalized protocols for determining the second-order rate constants for the reaction of CMHC with model compounds representing thiol, amine, and alcohol functional groups.

General Materials and Equipment
  • This compound (CMHC)

  • N-acetyl-L-cysteine (Thiol model)

  • N-acetyl-L-lysine (Amine model)

  • N-acetyl-L-serine (Alcohol model)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • HPLC system with a C18 column and a fluorescence detector

  • Spectrofluorometer

  • pH meter

  • Thermostated reaction vessel

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Data Analysis prep_reagents Prepare stock solutions of CMHC and model compounds set_conditions Set up thermostated reaction vessel at desired temperature prep_reagents->set_conditions initiate Initiate reaction by mixing CMHC and model compound in buffer set_conditions->initiate aliquots Withdraw aliquots at specific time intervals initiate->aliquots fluorescence Alternatively, monitor fluorescence increase over time initiate->fluorescence quench Quench reaction in aliquots (e.g., with acid) aliquots->quench hplc Analyze aliquots by HPLC to quantify remaining CMHC and product formation quench->hplc plot Plot reactant concentration vs. time fluorescence->plot fit Fit data to a second-order rate equation plot->fit calculate Calculate the second-order rate constant (k) fit->calculate

Caption: Workflow for determining the kinetics of CMHC reactions.

Protocol for Thiol Reactivity (N-acetyl-L-cysteine)
  • Reaction Setup: Prepare a solution of N-acetyl-L-cysteine (e.g., 1 mM) in PBS (pH 7.4) in a thermostated vessel at 25°C.

  • Initiation: Add a stock solution of CMHC in a water-miscible organic solvent (e.g., DMSO) to the N-acetyl-L-cysteine solution to a final concentration of, for example, 0.1 mM.

  • Monitoring: Monitor the reaction progress by either:

    • HPLC: Withdraw aliquots at various time points, quench the reaction (e.g., with 0.1% TFA), and analyze the disappearance of CMHC and the appearance of the fluorescent product.

    • Fluorometry: Continuously monitor the increase in fluorescence intensity (Excitation ~330 nm, Emission ~390 nm) as the reaction proceeds.

  • Data Analysis: Plot the concentration of the product formed over time and fit the data to a pseudo-first-order or second-order rate equation to determine the rate constant.

Protocol for Amine Reactivity (N-acetyl-L-lysine)
  • Reaction Setup: Prepare a solution of N-acetyl-L-lysine (e.g., 10 mM) in a buffer of higher pH (e.g., borate buffer, pH 8.5-9.0) to ensure the deprotonation of the amine group.

  • Initiation and Monitoring: Follow the same procedure as for the thiol reaction, adjusting the concentrations and reaction time as needed due to the slower reaction rate.

  • Data Analysis: Calculate the rate constant as described above.

Protocol for Alcohol Reactivity (N-acetyl-L-serine)
  • Reaction Setup: Prepare a solution of N-acetyl-L-serine (e.g., 50-100 mM) in a high pH buffer (e.g., pH > 9) or in the presence of a catalyst (e.g., a strong base) to facilitate the reaction.

  • Initiation and Monitoring: Due to the expected slow reaction rate, the reaction may need to be monitored over a longer period and at a higher temperature.

  • Data Analysis: Determine the rate constant from the kinetic data.

Signaling Pathways and Logical Relationships

The reaction of CMHC with different functional groups can be depicted as a series of competing nucleophilic substitution reactions. The outcome is determined by the relative nucleophilicity of the functional groups and the reaction conditions.

G cluster_nucleophiles Nucleophilic Functional Groups cluster_products Conjugated Products CMHC 4-(Chloromethyl)-7- hydroxycoumarin Thiol Thiol (-SH) pKa ~8-9 CMHC->Thiol k_thiol (Fast) Amine Amine (-NH2) pKa ~9-10.5 CMHC->Amine k_amine (Moderate) Alcohol Alcohol (-OH) pKa ~16-18 CMHC->Alcohol k_alcohol (Slow) Thioether Thioether Adduct (Fluorescent) Thiol->Thioether Amine_Adduct Amine Adduct (Fluorescent) Amine->Amine_Adduct Ether_Adduct Ether Adduct (Fluorescent) Alcohol->Ether_Adduct

Caption: Competing reaction pathways for CMHC with functional groups.

Conclusion

This compound is a valuable tool for the fluorescent labeling of biomolecules. Its reactivity profile demonstrates a clear preference for thiols over amines and alcohols, allowing for a degree of selectivity in labeling experiments. By carefully controlling reaction conditions, particularly pH, researchers can target specific functional groups. For applications requiring exquisite specificity, particularly for thiols, maleimides may offer a more reactive alternative. However, the inherent fluorescence and photocleavable nature of the coumarin core provide CMHC with unique advantages in specific experimental designs. The provided protocols offer a framework for researchers to quantitatively assess the reactivity and specificity of CMHC in their own systems, enabling the rational design of bioconjugation strategies.

Safety Operating Guide

Proper Disposal of 4-(Chloromethyl)-7-hydroxycoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 4-(Chloromethyl)-7-hydroxycoumarin, a hydroxycoumarin derivative with potent antioxidant effects.

This guidance is designed to supplement, not replace, your institution's specific chemical hygiene and waste management plans. Always consult the Safety Data Sheet (SDS) for this compound and your facility's Environmental Health and Safety (EHS) department for complete and specific instructions.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. According to available safety information, it is harmful if swallowed and causes severe skin burns and eye damage. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

As a chlorinated organic compound, this compound requires special disposal procedures. Halogenated hydrocarbons must be segregated from other chemical waste streams[1].

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsates, in a designated and clearly labeled "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated organic waste or aqueous waste. Incompatible chemicals should not be stored together[2].

  • Container Management:

    • Use a chemically resistant container that can be securely sealed.

    • The container must be labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., corrosive, harmful).

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Professional waste disposal services will typically use high-temperature incineration for the destruction of chlorinated organic compounds in approved facilities[3][4].

Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

Disposal Workflow for this compound start Start: Handling this compound ppe Wear appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood generate_waste Generate waste containing This compound fume_hood->generate_waste segregate Segregate waste into a designated 'Halogenated Organic Waste' container generate_waste->segregate label_container Label container with: - 'this compound' - Hazard pictograms segregate->label_container store_waste Store sealed container in a designated waste accumulation area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-(Chloromethyl)-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Chloromethyl)-7-hydroxycoumarin. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 1)H314: Causes severe skin burns and eye damageDanger
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damageDanger

This data is synthesized from supplier safety information and data for structurally related compounds.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and dust, which can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene)Prevents skin contact, which can lead to severe burns.
Body Protection Chemical-resistant lab coat or apronProtects against splashes and spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is required.Prevents inhalation of harmful dust.

Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory or under a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep Don PPE and Prepare Workspace Weigh Weigh Solid in Fume Hood Prep->Weigh Proceed to Dissolve Dissolve in Solvent Weigh->Dissolve If applicable React Conduct Reaction in Fume Hood Dissolve->React Wash Wash Hands and Exposed Skin React->Wash

Safe handling workflow for this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) and scoop into a labeled, sealed container for hazardous waste disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

  • Do not allow the material to enter drains or waterways.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste: Collect solid this compound and any contaminated disposable lab supplies (e.g., gloves, bench paper) in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Collect solutions of this compound in a clearly labeled, sealed container for "Halogenated Organic Liquid Waste."

  • Do Not Mix: Do not mix halogenated waste with non-halogenated waste.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Disposal_Workflow cluster_Collection Waste Collection cluster_Segregation Segregation and Labeling cluster_Disposal Final Disposal Solid_Waste Solid Waste (e.g., unused compound, contaminated gloves) Halogenated_Solid Label as 'Halogenated Organic Solid Waste' Solid_Waste->Halogenated_Solid Liquid_Waste Liquid Waste (e.g., solutions) Halogenated_Liquid Label as 'Halogenated Organic Liquid Waste' Liquid_Waste->Halogenated_Liquid Disposal_Service Arrange for pickup by Certified Hazardous Waste Service Halogenated_Solid->Disposal_Service Halogenated_Liquid->Disposal_Service

Disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-7-hydroxycoumarin
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-7-hydroxycoumarin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.